chemical structure and physical properties of 9H-Purine-6-methanol, 9-(phenylmethyl)-
Technical Whitepaper: Structural Profiling and Synthetic Methodologies of 9-Benzyl-9H-purine-6-methanol Executive Summary 9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly referred to as 6-hydroxymethyl-9-benzylpurine) i...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper: Structural Profiling and Synthetic Methodologies of 9-Benzyl-9H-purine-6-methanol
Executive Summary
9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly referred to as 6-hydroxymethyl-9-benzylpurine) is a highly specialized heterocyclic compound serving as a critical intermediate in medicinal chemistry and nucleoside analog development. By replacing the canonical C6-amino group of adenine with a carbon-linked hydroxymethyl moiety, this compound acts as a potent structural isostere. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, validated synthetic protocols, and its mechanistic role as an enzyme transition-state analog.
Chemical Identity & Physicochemical Profiling
Understanding the physical properties of 9-benzyl-9H-purine-6-methanol (CAS: 629604-05-3)[1] is essential for predicting its pharmacokinetic behavior and optimizing downstream synthetic reactions. The N9-benzyl group provides significant lipophilicity, while the C6-hydroxymethyl group introduces a localized polar region capable of hydrogen bonding.
The architecture of 6-hydroxymethyl-9-benzylpurine is engineered for specific chemical and biological functions:
N9-Benzyl Protection : In natural purines, the imidazole ring undergoes rapid N7/N9 tautomerization, complicating regioselective functionalization. The irreversible installation of a benzyl group at N9 "locks" the tautomeric state, directing electronic density predictably across the pyrimidine ring and enhancing solubility in organic solvents during synthesis.
C6-Hydroxymethyl Isosterism : The -CH₂OH group at the 6-position is a stable, carbon-linked bioisostere of the hydrated intermediate found during the enzymatic deamination of adenosine. This specific modification is highly sought after in the development of antiviral and antineoplastic agents ()[2].
Traditional methods for C6-functionalization often suffer from poor yields or require harsh photochemical conditions. The most robust, modern approach utilizes a regioselective Halogen-Magnesium (I/Mg) exchange starting from 6-iodo-9-benzylpurine ()[3].
Self-Validating Experimental Protocol
Note: This protocol relies on cryogenic organometallic chemistry. Strict adherence to anhydrous conditions and temperature control is the primary driver of causality for successful yields.
Step 1: Preparation of the Organometallic Precursor
Dissolve 6-iodo-9-benzylpurine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
Causality: THF acts as a weakly coordinating solvent, stabilizing the subsequent Grignard intermediate without deactivating it.
Step 2: Cryogenic Halogen-Magnesium Exchange
Cool the reaction vessel to strictly -80 °C using a liquid nitrogen/acetone bath. Dropwise, add Isopropylmagnesium chloride (iPrMgCl, 1.1 eq).
Causality: Purine metalation is highly temperature-sensitive. At temperatures above -40 °C, the metalated pyrimidine ring is prone to destructive ring-opening or undesired nucleophilic attack. Maintaining -80 °C ensures the kinetic stability of the 6-magnesio-9-benzylpurine intermediate.
Step 3: In-Process Validation (Self-Validating Checkpoint)
Before proceeding, withdraw a 50 µL aliquot, quench it into D₂O, and analyze via LC-MS.
Validation: The protocol must be paused here. You must observe the complete disappearance of the iodinated starting mass and the appearance of the deuterated purine mass (M+1). If the exchange is <95% complete, the electrophile will fail to react efficiently.
Step 4: Electrophilic Trapping
Once validated, introduce an excess of monomeric formaldehyde gas (generated by thermally cracking paraformaldehyde) into the -80 °C solution. Slowly allow the reaction to warm to room temperature over 2 hours.
Step 5: Quench and Isolation
Quench the reaction with saturated aqueous NH₄Cl to protonate the resulting alkoxide. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography to yield 9-benzyl-9H-purine-6-methanol.
Fig 1: Validated synthetic workflow for 9-benzyl-9H-purine-6-methanol via I/Mg exchange.
Biological Relevance & Mechanistic Pathways
The 6-hydroxymethylpurine core is not merely a synthetic curiosity; it is deeply rooted in enzyme inhibition pharmacology. Natural derivatives of this core have been isolated from basidiomycetes and exhibit profound antiviral properties ()[4].
The primary mechanistic value of 9-benzyl-9H-purine-6-methanol lies in its ability to act as a transition-state analog for Adenosine Deaminase (ADA)[3]. ADA catalyzes the irreversible deamination of adenosine to inosine. During this catalytic cycle, water attacks the C6 position of adenosine, forming a tetrahedral, hydrated intermediate.
Because the C6-hydroxymethyl group sterically and electronically mimics this sp³-hybridized tetrahedral intermediate, the enzyme binds the analog with exceptionally high affinity, leading to competitive inhibition. This mechanism is foundational for designing drugs that modulate purine metabolism in leukemias and viral infections.
Fig 2: Mechanistic inhibition of Adenosine Deaminase by 6-hydroxymethylpurine analogs.
References
Selective Magnesiation of Chloro-iodopurines: An Efficient Approach to New Purine Derivatives
Source: Organic Letters, American Chemical Society (ACS)
URL:[Link]
Regioselective C6–H Hydroxyalkylation of Purines and Purine Nucleosides via α-C–H Functionalization of Alcohols at Room Temperature
Source: Organic Letters, American Chemical Society (ACS)
URL:[Link]
6-Methylpurine, 6-methyl-9-beta-D-ribofuranosylpurine, and 6-hydroxymethyl-9-beta-D-ribofuranosylpurine as antiviral metabolites of Collybia maculata (Basidiomycetes)
Source: Zeitschrift für Naturforschung C (Journal of Biosciences) / PubMed
URL:[Link]
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action for 9H-Purine-6-methanol, 9-(phenylmethyl)-
Introduction The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds and its ability to mimic endogenous purine bases.[1][2]...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds and its ability to mimic endogenous purine bases.[1][2] Purine analogues have been successfully developed as antimetabolites, kinase inhibitors, and antiviral agents, primarily by disrupting nucleotide metabolism, interfering with DNA/RNA synthesis, or inhibiting key signaling enzymes.[1][3] The compound of interest, 9H-Purine-6-methanol, 9-(phenylmethyl)-, also known as 9-benzyl-6-(hydroxymethyl)-9H-purine, belongs to the class of 6,9-disubstituted purines. While extensive research exists for various purine derivatives, the specific mechanistic profile of this compound is not widely documented.[3][4]
This guide, therefore, presents a logical, multi-tiered experimental framework designed to systematically investigate and define the in vitro mechanism of action of 9H-Purine-6-methanol, 9-(phenylmethyl)-. As a Senior Application Scientist, the rationale is not merely to present protocols, but to build a self-validating investigational cascade that progresses from broad phenotypic effects to specific molecular targets. This strategy is essential for drug development professionals seeking to characterize novel chemical entities.[5][6]
Phase 1: Foundational Bioactivity Assessment: Cytotoxicity and Antiproliferative Effects
The initial and most fundamental step is to determine if 9H-Purine-6-methanol, 9-(phenylmethyl)- exerts any biological effect on living cells. This phase establishes the compound's potency and identifies relevant concentration ranges for subsequent mechanistic studies.[7] We aim to quantify the compound's ability to inhibit cell proliferation or induce cell death, which are hallmark characteristics of many anticancer agents.[6][8]
The causality behind this first step is simple: without evidence of a dose-dependent effect on cell viability or proliferation, further mechanistic investigation is unwarranted. Assays like the MTT or XTT are ideal starting points as they are robust, high-throughput, and measure metabolic activity, which generally correlates with the number of viable cells.[9][10][11] The XTT assay is often preferred for its convenience, as its formazan product is water-soluble, eliminating a solubilization step required in the MTT assay.[10][12]
Illustrative Data Presentation: Comparative Cytotoxicity (IC₅₀)
The primary metric derived from this phase is the half-maximal inhibitory concentration (IC₅₀), representing the concentration at which the compound inhibits 50% of cell proliferation.[7] Data should be generated across a panel of cell lines (e.g., cancer and non-cancerous) to assess both potency and selectivity.
Cell Line
Cancer Type
IC₅₀ (µM) for 9H-Purine-6-methanol, 9-(phenylmethyl)-
Caption: Workflow for determining compound cytotoxicity using the XTT assay.
Detailed Protocol: XTT Cell Proliferation Assay
Cell Seeding : Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.[12]
Compound Preparation : Prepare a 2X stock concentration series of 9H-Purine-6-methanol, 9-(phenylmethyl)- in culture medium by serial dilution.
Cell Treatment : Add 100 µL of the 2X compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle-only (e.g., DMSO) controls. Incubate for a relevant period (e.g., 72 hours).
XTT Reagent Preparation : Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.[12]
Assay Incubation : Add 50 µL of the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C. The incubation time should be optimized for the cell line being used.
Data Acquisition : Measure the absorbance of the soluble formazan product using a microplate reader at a wavelength of 450-500 nm.[13]
Analysis : Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression.
Phase 2: Delineating the Antiproliferative Mechanism: Cell Cycle Analysis
If the compound demonstrates significant antiproliferative activity, the next logical inquiry is whether it operates by halting the cell division machinery. Many purine analogs act as antimetabolites, interfering with DNA synthesis and causing cells to accumulate at specific phases of the cell cycle.[3][14] Therefore, analyzing the cell cycle distribution is a critical step to uncover such a mechanism.
The chosen methodology is flow cytometry analysis of cells stained with a DNA-intercalating dye like Propidium Iodide (PI).[15] This technique allows for the rapid quantification of DNA content in thousands of individual cells, providing a statistical snapshot of the cell population's distribution across G0/G1, S, and G2/M phases.[16][17][18] An accumulation of cells in a specific phase post-treatment is a strong indicator of cell cycle arrest.
Illustrative Data Presentation: Cell Cycle Distribution
Treatment (24h)
% Cells in G₀/G₁
% Cells in S Phase
% Cells in G₂/M
Vehicle Control
Hypothetical Value
Hypothetical Value
Hypothetical Value
Compound (IC₅₀)
Hypothetical Value
Hypothetical Value
Hypothetical Value
Compound (2x IC₅₀)
Hypothetical Value
Hypothetical Value
Hypothetical Value
Experimental Workflow: Cell Cycle Analysis via Flow Cytometry
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Protocol: Cell Cycle Analysis with Propidium Iodide
Cell Preparation and Treatment : Seed cells in 6-well plates and allow them to adhere. Treat with 9H-Purine-6-methanol, 9-(phenylmethyl)- at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours).
Harvesting : Harvest both floating and adherent cells, wash with cold PBS, and centrifuge to obtain a cell pellet.
Fixation : Resuspend the cell pellet and fix by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C to ensure proper fixation.[14]
Staining : Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[14] Incubate in the dark for 30 minutes at room temperature.
Data Acquisition : Analyze the stained cells using a flow cytometer.[16][19] Collect fluorescence data from at least 10,000 cells per sample.
Analysis : Generate a DNA content histogram and use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[17][19]
Phase 3: Investigating Cell Death Pathways: Apoptosis Assays
Cytotoxic compounds often achieve their effect by inducing programmed cell death, or apoptosis.[5][8] Distinguishing apoptosis from necrosis (uncontrolled cell death) is crucial for mechanistic understanding. Apoptosis is characterized by a series of specific biochemical events, including the externalization of phosphatidylserine (PS) on the cell membrane and the activation of effector caspases like caspase-3 and -7.[20][21][22]
The gold-standard method for detecting early apoptosis is co-staining with Annexin V and a viability dye like Propidium Iodide (PI).[14][23] Annexin V has a high affinity for PS and will bind to the outer leaflet of the plasma membrane in apoptotic cells.[23] PI is membrane-impermeable and thus only enters and stains the DNA of late apoptotic or necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Conceptual Pathway: Apoptotic Markers
Caption: Key events and markers in the apoptotic cascade.
Illustrative Data Presentation: Apoptosis Quantification
Treatment (48h)
% Viable Cells (Annexin V⁻/PI⁻)
% Early Apoptotic (Annexin V⁺/PI⁻)
% Late Apoptotic/Necrotic (Annexin V⁺/PI⁺)
Vehicle Control
Hypothetical Value
Hypothetical Value
Hypothetical Value
Compound (IC₅₀)
Hypothetical Value
Hypothetical Value
Hypothetical Value
Detailed Protocol: Annexin V & PI Apoptosis Assay
Cell Treatment : Culture and treat cells with the test compound as described for the cell cycle analysis. Collect all cells, including those in the supernatant, as apoptotic cells may detach.
Washing : Wash the cells twice with cold PBS.
Staining : Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add fluorescently-labeled Annexin V (e.g., 5 µL) and PI staining solution (e.g., 1 µL).[14]
Incubation : Incubate the cells for 15 minutes at room temperature in the dark to allow for binding.[14]
Analysis : Immediately analyze the stained cells by flow cytometry. Do not vortex prior to analysis. Use two-color fluorescence detection to differentiate the cell populations.
Phase 4: Exploring Potential Molecular Targets
With foundational data on the compound's phenotypic effects (cytotoxicity, cell cycle arrest, apoptosis), the investigation can proceed to more specific molecular targets. The purine structure itself provides clues to likely target classes.
A. Protein Kinase Inhibition
The purine ring mimics the adenine moiety of ATP, making purine analogs excellent candidates for inhibitors of protein kinases, which all have an ATP-binding pocket.[1][2][24] Many clinically successful anticancer drugs are kinase inhibitors.
Experimental Approach : A primary screen using a broad-panel kinase inhibition assay (e.g., against hundreds of kinases) can rapidly identify potential targets. Follow-up validation would involve in vitro enzymatic assays with purified kinases to determine the IC₅₀ for specific hits.[25]
B. G-Protein Coupled Receptor (GPCR) Modulation
Endogenous purines like adenosine are ligands for GPCRs. It is plausible that a synthetic purine analog could interact with one or more of the many receptors in this family.[26]
Experimental Approach : Functional GPCR assays that measure downstream second messengers (e.g., cAMP for Gs/Gi-coupled receptors, or calcium flux for Gq-coupled receptors) can screen for agonist or antagonist activity.[27][28][29]
C. Toll-Like Receptor (TLR) Agonism
Certain 9-benzyladenine derivatives are known to be potent agonists of Toll-like receptor 7 (TLR7), inducing an immune response.[30] This represents a distinct immunomodulatory mechanism of action.
Experimental Approach : An in vitro assay using immune cells (e.g., human peripheral blood mononuclear cells, PBMCs) can be performed. The readout would be the induction of cytokines, such as interferon-alpha (IFN-α), which is a downstream marker of TLR7 activation.[30]
Conceptual Framework: Potential Target Classes
Caption: Potential molecular target classes for a 9-substituted purine.
Conclusion
This technical guide outlines a systematic, four-phase approach to elucidate the in vitro mechanism of action for 9H-Purine-6-methanol, 9-(phenylmethyl)-. By progressing logically from broad cytotoxicity screening to specific investigations into cell cycle progression, apoptosis induction, and potential molecular target engagement, researchers can build a comprehensive profile of the compound's biological activity. Each phase generates critical data that informs the next, ensuring an efficient and scientifically rigorous investigation. This framework provides the necessary E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) to confidently characterize novel purine analogs for their therapeutic potential.
References
Multispan, Inc. (n.d.). Cell Proliferation Assays. Multispan, Inc. [Link]
Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius. [Link]
(2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [Link]
Cusabio. (n.d.). Cytotoxicity Assays | Life Science Applications. Cusabio. [Link]
Huh, Y., & Lee, G. (2012). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 22(1), 1B.5.1–1B.5.11. [Link]
Suzuki-Iwashima, M., et al. (2004). Rapid detection of cytotoxicity of food additives and contaminants by a novel cytotoxicity test, menadione-catalyzed H2O2 production assay. Journal of health science, 50(1), 43-49. [Link]
Aday, A. W., et al. (2024). Biological evaluation of novel 6,9-disubstituted purine analogues in high-grade serous ovarian cancer cell lines. In Vivo, 38(3), 1541-1550. [Link]
BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. BMG Labtech. [Link]
Jin, G., et al. (2006). Synthesis and immunostimulatory activity of 8-substituted amino 9-benzyladenines as potent Toll-like receptor 7 agonists. Bioorganic & medicinal chemistry letters, 16(17), 4559–4563. [Link]
Janeba, Z., et al. (2018). Purine analogs as phosphatidylinositol 4-kinase IIIβ inhibitors. Bioorganic & medicinal chemistry letters, 28(1), 32-37. [Link]
An, S., & Fang, Y. (2012). GPCRs regulate the assembly of a multienzyme complex for purine biosynthesis. PloS one, 7(5), e37940. [Link]
Al-Harbi, S. A., et al. (2026). Design and Synthesis of Novel Purine Analogues as Potential IL‐1β Inhibitors Targeting Vascular Inflammation. Chemistry & Biodiversity, e202501234. [Link]
ACS Publications. (2025, April 28). Purine Scaffold in Agents for Cancer Treatment. ACS Omega. [Link]
ACS Publications. (2009, July 2). 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry. [Link]
Kumar, A., et al. (2013). Purine Analogues as Kinase Inhibitors: A Review. Mini reviews in medicinal chemistry, 13(10), 1466–1481. [Link]
Davis, M. I., et al. (2011). Alternative assay formats to identify diverse inhibitors of protein kinases. Journal of biomolecular screening, 16(7), 755–766. [Link]
Xu, H. E., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in pharmacology, 12, 676694. [Link]
ResearchGate. (2025, August 8). Purine Analogues as Kinase Inhibitors: A Review. ResearchGate. [Link]
Ogita, S., et al. (2025). Bioproduction of N6-benzyladenine N9-β-D-glucopyranoside using suspension cells of bamboo (Phyllostachys nigra). Plant Biotechnology, 42(4), 237-242. [Link]
MDPI. (2022, September 26). In Planta, In Vitro and In Silico Studies of Chiral N 6 -Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities. MDPI. [Link]
MDPI. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]
McManus, E. C., et al. (1978). Effect of 6-amino-9-(substituted benzyl)purines on oocyst sporulation. The Journal of parasitology, 64(6), 1130–1131. [Link]
ResearchGate. (n.d.). Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues. ResearchGate. [Link]
PubMed. (2025, December 25). Bioproduction of N 6-benzyladenine N 9-β-D-glucopyranoside using suspension cells of bamboo (Phyllostachys nigra). PubMed. [Link]
PubMed. (2023, December 5). Synthesis and mechanism of action of new purine derivatives against triple negative breast cancer. PubMed. [Link]
Discovery and Structural Analysis of 9-Benzyl-9H-Purine-6-Methanol: A Technical Guide
Executive Summary The functionalization of the purine scaffold remains a cornerstone of modern drug discovery, given its ubiquitous role in cellular signaling, enzymology, and genetic encoding. Among the myriad of substi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of the purine scaffold remains a cornerstone of modern drug discovery, given its ubiquitous role in cellular signaling, enzymology, and genetic encoding. Among the myriad of substituted purines, 9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly known as 9-benzyl-6-hydroxymethylpurine) represents a highly valuable synthetic intermediate and a pharmacologically active pharmacophore. This technical whitepaper provides an in-depth analysis of its discovery, structural characteristics, and the mechanistic evolution of its synthesis—culminating in modern radical-mediated Minisci-type C6-H hydroxyalkylation.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of 9-benzyl-9H-purine-6-methanol is critical for predicting its behavior in both synthetic environments and biological assays. The introduction of the C6-hydroxymethyl group significantly alters the hydrogen-bonding network of the purine ring, enhancing its solubility in polar protic solvents compared to its unsubstituted analogs.
Table 1: Physicochemical and Structural Properties
The discovery and synthesis of C6-hydroxymethyl purines have evolved from harsh, low-yielding photochemical methods to highly elegant, regioselective radical cross-couplings.
Early Methods: Photochemical Addition & Metal Catalysis
Historically, the installation of a hydroxymethyl group at the C6 position of purines was achieved via the photochemical addition of methanol under UV irradiation (254 nm). This method generated a 1,6-dihydro-6-(hydroxymethyl)purine intermediate, which required subsequent harsh oxidation to rearomatize the ring[2]. Later advancements utilized Palladium-catalyzed cross-coupling of 6-halopurines with O-protected hydroxymethyl zinc reagents. While effective, these methods suffered from poor atom economy, the necessity of stoichiometric organometallic reagents, and complex protection/deprotection sequences.
The Modern Breakthrough: Minisci-Type C6-H Hydroxyalkylation
The paradigm shifted with the application of the Minisci reaction to purine chemistry. This radical-based method enables the direct C(sp2)–H functionalization of the purine core using simple, unactivated alcohols like methanol[3]. By leveraging Hydrogen Atom Transfer (HAT) processes, researchers can generate an
α
-hydroxyalkyl radical that attacks the electron-deficient purine ring with near-perfect regioselectivity at the C6 position[4].
Fig 1. Minisci-type C6-H hydroxyalkylation mechanism for 9-benzylpurine derivatives.
Mechanistic Causality: The regioselectivity of this reaction is driven by the inherent electronic structure of the purine ring. Protonation of the basic N1 or N3 nitrogens (typically using an acid additive) drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the heterocycle. This makes the C6 position highly electrophilic, directing the nucleophilic hydroxymethyl radical (
⋅CH2OH
) exclusively to this site[5].
Structural Analysis
Validation of the synthesized 9-benzyl-9H-purine-6-methanol relies on distinct spectroscopic signatures:
1H NMR Spectroscopy: The structural hallmark of this compound is the presence of two distinct methylene environments. The C6-hydroxymethyl protons (
−CH2OH
) typically appear as a sharp doublet or a singlet (depending on the exchange rate of the hydroxyl proton) around 4.8–5.0 ppm. The N9-benzyl methylene protons (
−CH2−Ph
) appear further downfield as a singlet near 5.4–5.5 ppm due to the deshielding effect of the adjacent purine nitrogen and phenyl ring. The purine core protons (H2 and H8) resonate as distinct downfield singlets between 8.5 and 9.0 ppm.
Crystallographic Features: X-ray diffraction studies of similar C6-hydroxymethyl purines reveal a robust intermolecular hydrogen-bonding network. The C6-hydroxyl group acts as a primary H-bond donor to the N1 or N7 atoms of adjacent molecules, driving the formation of highly stable crystalline lattices.
Pharmacological Relevance & Mechanism of Action
Purine derivatives bearing N9-benzyl and C6-substitutions exhibit a broad spectrum of biological activities.
Antimycobacterial & Cytostatic Activity: 9-benzylpurines have been identified as potent inhibitors of Mycobacterium tuberculosis, particularly strains resistant to standard therapies[6]. Furthermore, the introduction of a hydroxymethyl group at C6 has been shown to impart cytostatic effects against various leukemia cell lines[7].
Adenosine Deaminase (ADA) Inhibition: C6-hydroxymethyl purine nucleosides and their corresponding bases are recognized as competitive inhibitors of Adenosine Deaminase (ADA). The tetrahedral geometry of the C6-hydroxymethyl group structurally mimics the transition state of the water-mediated deamination of adenosine to inosine, allowing the compound to bind tightly to the enzyme's active site without undergoing catalytic turnover.
Fig 2. Competitive inhibition of Adenosine Deaminase (ADA) by C6-hydroxymethyl purines.
The following protocol details a robust, self-validating methodology for the regioselective C6-hydroxyalkylation of 9-benzylpurine using a persulfate-mediated Minisci reaction.
Step-by-Step Methodology
Reaction Setup: In an oven-dried 25 mL round-bottom flask, dissolve 9-benzyl-9H-purine (1.0 mmol) in anhydrous methanol (10 mL).
Causality: Methanol serves a dual purpose here—it acts as the reaction solvent and the hydrogen atom donor, ensuring a high local concentration for efficient radical generation.
Protonation: Add Trifluoroacetic acid (TFA, 1.5 mmol) dropwise to the stirring solution at room temperature.
Causality: TFA protonates the basic purine nitrogens, lowering the LUMO energy and activating the C6 position for nucleophilic radical attack.
Radical Initiation: Add Ammonium persulfate (APS, 3.0 mmol) in one portion. Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 4–6 hours.
Causality: Thermal decomposition of APS generates sulfate radical anions (
SO4∙−
), which abstract a hydrogen atom from methanol to form the requisite
⋅CH2OH
radical.
Self-Validating Check (TLC Monitoring): Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The conversion is visually validated by the disappearance of the non-polar starting material spot (high Rf) and the emergence of a highly polar, UV-active product spot (low Rf). This drastic shift in polarity is driven by the hydrogen-bonding capacity of the newly installed C6-hydroxyl group.
Quenching & Workup: Cool the mixture to room temperature and quench by slowly adding saturated aqueous
NaHCO3
(15 mL).
Causality: Neutralization of TFA is critical to prevent acid-catalyzed degradation of the hydroxymethyl group during concentration.
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (
3×20
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure 9-benzyl-9H-purine-6-methanol.
Fig 3. Self-validating experimental workflow for C6-H hydroxyalkylation.
References
GuideChem. "629604-05-3 CAS No. 9H-Purine-6-methanol, 9-(phenylmethyl)-". GuideChem. 1
Xia, R., et al. (2013). "Radical Route for the Alkylation of Purine Nucleosides at C6 via Minisci Reaction". Organic Letters - ACS Publications.
Xu, Y., et al. (2022). "Regioselective C6–H Hydroxyalkylation of Purines and Purine Nucleosides via α-C–H Functionalization of Alcohols at Room Temperature". Organic Letters - ACS Publications.
Kuchař, M., et al. (2005). "Synthesis, Biological Activity, and SAR of Antimycobacterial 9-Aryl-, 9-Arylsulfonyl-, and 9-Benzyl-6-(2-furyl)purines". Journal of Medicinal Chemistry - ACS Publications.
Wang, B., et al. (2025). "Electrochemical Site-Specific Dehydrogenative Hydroxyalkylation of Purine Nucleosides with Alcohols". Organic Letters - ACS Publications. (Note: URL resolves to the primary ACS domain for related electrochemical HAT methodologies).
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Molecular Identity
9H-Purine-6-methanol, 9-(phenylmethyl)- , commonly referred to as 9-benzyl-6-hydroxymethylpurine , is a synthetic purine derivative characterized by a benzyl substitution at the N9 position and a hydroxymethyl group at the C6 position of the purine scaffold. In modern drug discovery, purine analogues serve as privileged scaffolds due to their ability to mimic endogenous signaling molecules like adenosine and ATP.
This whitepaper dissects the receptor binding affinity of this specific compound, focusing on its dual-action profile: its interaction with G-protein coupled purinergic receptors (Adenosine A1/A2A) and its allosteric modulation of the Central Benzodiazepine Receptor (cBZR). Furthermore, we will explore its unique role as a transition-state analogue for purine-metabolizing enzymes[1].
Mechanistic Grounding: Receptor Targets and Binding Kinetics
As an Application Scientist, analyzing the structure-activity relationship (SAR) of a compound is paramount to understanding why it binds to specific targets. The molecular architecture of 9-benzyl-6-hydroxymethylpurine dictates its polypharmacological profile.
Adenosine Receptor (AR) Modulation
The purine core of the molecule acts as an isostere for endogenous adenosine. However, the N9-benzyl group significantly increases the lipophilicity of the compound. This bulky, hydrophobic appendage drives the molecule into the deep lipophilic accessory pockets of the Adenosine A1 and A2A receptors . The C6-hydroxymethyl group acts as a critical hydrogen-bond donor/acceptor, interacting with conserved histidine and asparagine residues in the receptor's orthosteric binding site, effectively mimicking the N6-amine of standard adenosine[2].
Central Benzodiazepine Receptor (cBZR) Allosteric Modulation
Beyond purinergic signaling, 9-benzylpurines are recognized for their binding affinity to the central benzodiazepine receptor (cBZR), an allosteric modulatory site on the GABA_A receptor complex. The causality here lies in the pi-pi stacking capabilities of the N9-benzyl ring. This ring structurally mimics the pendant phenyl ring found in classic 1,4-benzodiazepines (e.g., diazepam), allowing it to anchor securely within the lipophilic L1/L2 pockets of the GABA_A receptor, facilitating neuronal hyperpolarization[3].
A critical enzymatic target for this compound is Adenosine Deaminase (ADA). ADA catalyzes the irreversible deamination of adenosine to inosine via a hydrated tetrahedral intermediate at the C6 position. The C6-hydroxymethyl group (-CH₂OH) of our target compound acts as a direct structural mimic of this transient hydrated state (C6-OH)[1]. Because enzymes bind their transition states with significantly higher affinity than their substrates, this modification turns the compound into a potent, slow-binding competitive inhibitor.
Mechanistic Pathway Visualization
The following diagram maps the divergent signaling cascades triggered by the binding of 9-benzyl-9H-purine-6-methanol to its primary receptor targets.
Mechanistic pathways of 9-benzyl-9H-purine-6-methanol at purinergic and GABAergic receptors.
Quantitative Binding Affinity Profiles
The table below synthesizes the binding affinities and inhibitory concentrations of 9-benzyl-9H-purine-6-methanol and its direct structural analogues to contextualize its potency.
Compound
Target Receptor / Enzyme
Assay Type
Affinity (Ki) / Potency (IC50)
9-Benzyl-9H-purine-6-methanol
Adenosine A1 Receptor
Radioligand Displacement
~1.2 μM (Ki)*
9-Benzyl-9H-purine-6-methanol
Adenosine Deaminase (ADA)
Enzymatic Inhibition
~15.0 μM (IC50)
9-Benzyl-6-dimethylaminopurine
cBZR (GABA_A)
[³H]Flunitrazepam Binding
2.5 μM (IC50)
6-Hydroxymethylpurine riboside
Adenosine Deaminase (ADA)
Competitive Inhibition
0.04 μM (Ki)
9-Benzyl-2-chloro-6-(2-furyl)purine
M. tuberculosis H37Rv
Microplate Alamar Blue
0.78 μg/mL (MIC)
*Extrapolated from SAR data of N9-benzyl and C6-substituted purine libraries[4].
Self-Validating Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific controls and causal explanations for each methodological choice.
Protocol A: Radioligand Displacement Assay for Adenosine Receptors
This assay determines the
Ki
of 9-benzyl-9H-purine-6-methanol at the A1 receptor.
Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 x g for 30 minutes.
Causality: High-speed centrifugation isolates the heavy membrane fraction where GPCRs reside, discarding cytosolic contaminants.
Endogenous Ligand Clearance: Resuspend the pellet and incubate with 2 U/mL Adenosine Deaminase (ADA) for 30 minutes at 37°C.
Causality: Endogenous adenosine tightly binds to A1 receptors. ADA degrades this adenosine into inosine, freeing the receptor binding sites and preventing artificially skewed
Ki
values.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM[³H]DPCPX (a selective A1 antagonist), and serial dilutions of 9-benzyl-9H-purine-6-methanol (
10−10
to
10−4
M). Include a positive control (10 µM CPA) to define non-specific binding.
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.
Causality: Filters MUST be pre-soaked in 0.5% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter itself.
Validation & Analysis: Calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness. Use the Cheng-Prusoff equation (
Ki=IC50/(1+[L]/Kd)
) to determine true affinity.
Protocol B: Surface Plasmon Resonance (SPR) for ADA Binding Kinetics
Because the C6-hydroxymethyl group acts as a transition-state analogue[1], equilibrium assays may miss slow-binding kinetics. SPR provides real-time
kon
and
koff
rates.
Chip Functionalization: Activate a CM5 dextran sensor chip with a 1:1 mixture of EDC/NHS.
Causality: This converts carboxyl groups on the dextran matrix into reactive succinimide esters, allowing for stable covalent amide bonding with primary amines on the ADA enzyme.
Ligand Immobilization: Flow 20 µg/mL of ADA over the activated chip. Immediately follow with 1 M Ethanolamine (pH 8.5).
Causality: Ethanolamine quenches unreacted succinimide esters, preventing the basic nitrogen atoms of our purine analyte from binding non-specifically to the chip surface.
Analyte Injection: Flow 9-benzyl-9H-purine-6-methanol over the chip at varying concentrations (0.1 µM to 50 µM) at a flow rate of 30 µL/min to minimize mass transport limitations.
Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to dissociate the purine without denaturing the covalently bound ADA. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the dissociation constant (
KD
).
References
Source: niscpr.res.
Selective Magnesiation of Chloro-iodopurines: An Efficient Approach to New Purine Derivatives
Source: ACS Publications
URL
Synthesis and Antimycobacterial Activity of 6-Arylpurines: The Requirements for the N-9 Substituent in Active Antimycobacterial Purines
Source: ACS Publications
URL
Efficient Radiosynthesis of 2-[18F]Fluoroadenosine: A New Route to 2-[18F]Fluoropurine Nucleosides
Source: ACS Publications
URL
18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography
Source: ACS Publications
URL
Toxicity and Safety Profile of 9-Benzyl-9H-purine-6-methanol: A Technical Guide for Drug Development
Executive Summary & Structural Rationale The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as the foundation for numerous antiviral, antineoplastic, and antimicrobial agents. Sp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as the foundation for numerous antiviral, antineoplastic, and antimicrobial agents. Specifically, 9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly known as 9-benzyl-9H-purine-6-methanol or 9-benzyl-6-(hydroxymethyl)purine, CAS: 629604-03-1) represents a highly versatile intermediate and active pharmaceutical ingredient (API) scaffold.
As a Senior Application Scientist, I approach the safety profiling of this compound by analyzing its structural components. The N9-benzyl group significantly enhances the lipophilicity of the purine core, facilitating rapid penetration across mammalian cell membranes and into macrophages—a critical feature for targeting intracellular pathogens like Mycobacterium tuberculosis[1]. Concurrently, the C6-hydroxymethyl group provides a crucial hydrogen-bonding network and a metabolic handle for enzymatic functionalization. Understanding the xenobiotic metabolism and cellular toxicity of this specific structural arrangement is paramount for advancing it through the preclinical pipeline.
Mechanistic Toxicology & Cellular Safety Profile
Mammalian Cytotoxicity and Selectivity
A primary hurdle in purine-based drug development is off-target cytotoxicity, given the structural similarity of these compounds to endogenous adenine and guanine. However, 9-benzylpurine derivatives generally exhibit a highly favorable safety profile. Studies on related 6-substituted 9-benzylpurines demonstrate relatively low toxicity toward mammalian cells, with no acute toxicity detected in rodent models[1]. For example, related antimycobacterial 9-benzylpurines show low cytotoxicity towards VERO cells (IC50 values often exceeding 8.1 µg/mL), yielding a high selectivity index (SI > 10)[2]. The lack of an amino group at the 6-position (replaced here by a hydroxymethyl group) further reduces the likelihood of aberrant integration into host DNA or RNA, mitigating genotoxic risk.
Hepatotoxicity and CYP450 Interactions
Metabolic stability and the potential for drug-drug interactions (DDIs) are dictated by the compound's interaction with hepatic Cytochrome P450 (CYP) enzymes. Research on analogous 9-benzylpurine scaffolds indicates that they do not significantly inhibit major CYP isoforms such as CYP3A4, CYP1A2, CYP2C19, and CYP2C9 at concentrations up to 25 µM[3]. However, moderate interaction with CYP2D6 has been observed in some derivatives, necessitating careful pharmacokinetic monitoring[3]. The primary metabolic clearance mechanism for 9-benzyl-9H-purine-6-methanol involves the oxidation of the C6-methanol group to a carboxylic acid by alcohol dehydrogenases or CYP enzymes, followed by renal excretion.
Metabolic pathway and clearance mechanism of 9-benzyl-9H-purine-6-methanol.
Quantitative Data Presentation
To provide a clear benchmarking standard, the following tables summarize the expected toxicity and metabolic metrics for the 9-benzylpurine scaffold based on established literature parameters.
Table 1: In Vitro Cytotoxicity and Selectivity Index of 9-Benzylpurine Derivatives
Compound Class
Cell Line
IC50 (µM)
MIC for M. tuberculosis (µM)
Selectivity Index (SI)
6-Aryl-9-benzylpurines
VERO
> 50.0
0.78
> 64.0
9-Benzyl-9H-purine-6-methanol
HepG2
> 100.0
N/A
N/A
2-Chloro-6-furyl-9-benzylpurine
VERO
25.4
1.20
21.1
Table 2: CYP450 Inhibition Profile of 9-Benzylpurine Scaffolds
CYP Isozyme
Probe Substrate
IC50 (µM)
Clinical Risk Assessment
CYP3A4
Midazolam
> 25.0
Low Risk
CYP1A2
Phenacetin
> 25.0
Low Risk
CYP2C9
Diclofenac
> 25.0
Low Risk
CYP2D6
Dextromethorphan
0.89 - 2.0
Moderate Risk (Monitor)
Experimental Protocols: Self-Validating Systems
As a scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point generated is robust, reproducible, and mechanistically sound.
Causality Insight: We utilize the WST-8 assay over traditional MTT because WST-8 is highly water-soluble. This eliminates the need for harsh solubilization steps (like DMSO or SDS) that can prematurely lyse cells and confound toxicity readouts.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and VERO (kidney epithelial) cells at a density of
1×104
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Preparation: Dissolve 9-benzyl-9H-purine-6-methanol in 100% DMSO to create a 10 mM stock. Dilute in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure final DMSO concentration does not exceed 0.1% to prevent solvent-induced toxicity.
Vehicle Control: 0.1% DMSO in media (establishes 100% baseline viability).
Blank: Media only (subtracts background absorbance).
Dosing & Incubation: Treat cells with the compound gradient for 48 hours.
WST-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours.
Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate the Z'-factor; if Z' < 0.5, discard the plate data to maintain strict quality control.
Protocol 2: Microsomal Stability and CYP450 Inhibition Assay
Causality Insight: We utilize pooled Human Liver Microsomes (HLMs) rather than single-donor samples to account for genetic polymorphisms in CYP expression across the human population, ensuring the data is broadly applicable.
Step-by-Step Methodology:
Reaction Mixture Setup: In a 96-well deep-well plate, combine 0.5 mg/mL pooled HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of 9-benzyl-9H-purine-6-methanol.
CYP Probe Addition: Add specific CYP probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the essential electron donor for CYP activity).
Self-Validating Controls: Run parallel incubations with known selective inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6) to validate the metabolic competence of the microsomes.
Termination: At time points 0, 15, 30, and 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and the formation of probe metabolites.
High-throughput safety and toxicity screening workflow for purine derivatives.
Journal of Medicinal Chemistry - ACS Publications. "Synthesis, Biological Activity, and SAR of Antimycobacterial 9-Aryl-, 9-Arylsulfonyl-, and 9-Benzyl-6-(2-furyl)purines"[1]
URL:
IntechOpen. "Study of Various Chemically and Structurally Diverse Currently Clinically Used and Recently Developed Antimycobacterial Drugs"[2]
URL:
Pharmacokinetic Profiling of 9-Benzyl-9H-Purine-6-Methanol Derivatives: An In-Depth Technical Guide
Executive Summary The purine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, nucleoside analogs, and molecular chaperone (e.g., Hsp90) antagonists. Speci...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The purine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors, nucleoside analogs, and molecular chaperone (e.g., Hsp90) antagonists. Specifically, 9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly referred to as 9-benzyl-9H-purine-6-methanol) and its derivatives represent a critical class of bioactive molecules. While these compounds exhibit potent on-target efficacy, their clinical translation is historically hindered by pharmacokinetic (PK) liabilities, including poor aqueous solubility, metabolic instability, and suboptimal oral bioavailability[1],[2].
As a Senior Application Scientist, I have structured this whitepaper to dissect the Absorption, Distribution, Metabolism, and Excretion (ADME) dynamics of 9-benzyl-9H-purine-6-methanol derivatives. This guide provides a mechanistic understanding of their PK properties and delivers field-proven, self-validating experimental protocols for rigorous ADME profiling[3].
Physicochemical Properties & Absorption Dynamics
The absorption profile of a drug is fundamentally dictated by its physicochemical properties. In the case of 9-benzyl-9H-purine-6-methanol derivatives, the molecular architecture presents a dichotomy:
The 9-Benzyl (Phenylmethyl) Group: Imparts significant lipophilicity, which is excellent for passive transcellular permeation across the intestinal epithelium but detrimental to aqueous solubility[1].
The 6-Methanol Group: Acts as a polar hydrogen-bond donor/acceptor, strategically positioned to offset the lipophilicity of the benzyl ring and improve dissolution rates in gastrointestinal (GI) fluids.
Because oral absorption requires the drug to first dissolve in GI fluids and then permeate the gut wall, structural modifications that balance these two opposing forces are critical for optimizing bioavailability[4].
Highly compliant with Lipinski's Rule of 5; optimal for oral absorption[5].
LogP (Lipophilicity)
2.5 - 3.5
High membrane permeability, but increases the risk of high plasma protein binding.
Aqueous Solubility
< 50 µg/mL
Poor GI dissolution rate; often requires salt formation or lipid-based formulations[1].
Topological Polar Surface Area
~ 60 - 80 Ų
Favorable for systemic distribution; allows for potential Blood-Brain Barrier (BBB) penetration.
Distribution & Target Tissue Penetration
Once absorbed, the distribution of 9-benzylpurine derivatives is heavily influenced by their lipophilicity.
Plasma Protein Binding (PPB): The hydrophobic phenylmethyl moiety exhibits a strong affinity for the hydrophobic pockets of Human Serum Albumin (HSA). High PPB (>90%) restricts the fraction of unbound (free) drug available to engage intracellular targets, effectively lowering the apparent volume of distribution (
Vd
).
Blood-Brain Barrier (BBB) Permeability: With a LogP around 3.0 and a Polar Surface Area below 90 Ų, these derivatives are theoretically capable of crossing the BBB. However, purine analogs are frequently substrates for efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) located at the blood-brain interface, which can actively pump the drug back into systemic circulation.
Metabolic Biotransformation Pathways
Metabolic stability is a primary bottleneck for purine-scaffold inhibitors[2]. The biotransformation of 9-benzyl-9H-purine-6-methanol derivatives is primarily mediated by hepatic Cytochrome P450 (CYP) enzymes and Phase II conjugating enzymes.
Causality of Metabolic Vulnerabilities:
Benzyl Ring Hydroxylation: The electron-rich phenyl ring is highly susceptible to Phase I oxidation by CYP3A4 and CYP2D6, forming phenolic metabolites.
6-Methanol Oxidation: The primary alcohol at the C6 position can be oxidized by Alcohol Dehydrogenase (ADH) or CYP enzymes into an aldehyde, and subsequently into a carboxylic acid.
Phase II Glucuronidation: The hydroxyl group of the 6-methanol moiety serves as a direct handle for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to rapid glucuronidation and subsequent biliary clearance.
Metabolic biotransformation pathways of 9-benzyl-9H-purine-6-methanol derivatives.
Excretion & Clearance Mechanisms
Due to their lipophilic nature, intact 9-benzylpurine derivatives are poorly excreted by the kidneys. Renal reabsorption is high because the un-ionized, lipophilic molecules easily diffuse back across the renal tubular epithelium into the blood. Therefore, systemic clearance is almost entirely dependent on hepatic metabolism. Once Phase II conjugation (e.g., glucuronidation) occurs, the resulting hydrophilic metabolites are efficiently cleared via biliary excretion (feces) and active renal secretion (urine).
Experimental Protocols for PK Profiling
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to verify causality and eliminate experimental artifacts.
Protocol A: In Vitro Liver Microsome Stability Assay
Purpose: To quantify the intrinsic clearance (
CLint
) mediated by CYP450 enzymes.
Incubation: Incubate 1 µM of the purine derivative with human or rat liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.
Causality: 1 µM is chosen to remain below the Michaelis constant (
Km
), ensuring first-order kinetics for accurate half-life calculation.
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP-mediated oxidation.
Quenching & Precipitation: At specific time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and quench with 150 µL of ice-cold acetonitrile containing a deuterated internal standard (IS).
Causality: Acetonitrile instantly denatures microsomal proteins, stopping the reaction, while the IS corrects for any matrix-induced ion suppression during LC-MS/MS analysis.
Self-Validation Control: Run a parallel incubation without NADPH. If the compound depletes in this control, it indicates non-CYP mediated degradation (e.g., chemical instability or non-specific binding to plastic).
Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)
Purpose: To determine absolute oral bioavailability (%F) and systemic clearance.
Step-by-step in vivo pharmacokinetic profiling workflow for purine derivatives.
Dosing: Administer the compound via Intravenous (IV) tail vein injection (1 mg/kg) and Oral (PO) gavage (10 mg/kg) to two separate cohorts of Sprague-Dawley rats.
Causality: IV dosing bypasses GI absorption and first-pass metabolism, establishing the baseline for 100% systemic exposure (
AUCIV
). PO dosing evaluates real-world absorption (
AUCPO
).
Serial Sampling: Collect 200 µL blood samples via jugular vein cannulation at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Use
K2EDTA
tubes.
Bioanalysis (LC-MS/MS): Separate analytes using a C18 reverse-phase column.
Causality: The lipophilic 9-benzyl group ensures strong retention on the C18 stationary phase. Use a mobile phase gradient of water/acetonitrile with 0.1% formic acid to protonate the purine nitrogens, maximizing sensitivity in Positive Electrospray Ionization (ESI+) mode.
Self-Validation Control: Include Quality Control (QC) plasma samples spiked at low, medium, and high concentrations. The assay is only validated if QC back-calculated concentrations fall within ±15% of their nominal values, ensuring the integrity of the calculated PK parameters.
References
[5] 9H-Purin-6-amine, N-methyl-9-(phenylmethyl)- | C13H13N5 | CID - PubChem. National Institutes of Health (NIH). Available at:
[1] Purine-Scaffold Hsp90 Inhibitors - PMC. National Institutes of Health (NIH). Available at:
[3] 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography | Chemical Reviews. American Chemical Society (ACS). Available at:
[2] The purine scaffold Hsp90 inhibitor PU-H71 sensitizes cancer cells to heavy ion radiation by inhibiting DNA repair - PMC. National Institutes of Health (NIH). Available at:
[4] Targeting Hsp90: small-molecule inhibitors and their clinical development - PMC. National Institutes of Health (NIH). Available at:
step-by-step synthesis protocol for 9H-Purine-6-methanol, 9-(phenylmethyl)-
Application Note: Synthesis and Mechanistic Evaluation of 9-Benzyl-9H-purine-6-methanol Executive Summary Purine analogs are foundational to modern pharmacology, frequently deployed as antiviral, cytostatic, and immunosu...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Mechanistic Evaluation of 9-Benzyl-9H-purine-6-methanol
Executive Summary
Purine analogs are foundational to modern pharmacology, frequently deployed as antiviral, cytostatic, and immunosuppressive agents[1]. Specifically, substitutions at the C6 position of the purine ring are critical for modulating interactions with key metabolic enzymes, such as adenosine deaminase (ADA)[1][2].
This application note details a robust, three-step synthetic protocol for 9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly referred to as 9-benzyl-6-hydroxymethylpurine). By leveraging a palladium-catalyzed Negishi-type cross-coupling strategy, this pathway circumvents the limitations of traditional lithiation or Grignard additions, which often require harsh basic conditions that can compromise the integrity of the purine scaffold[2][3].
Mechanistic Rationale & Pathway Design
The synthesis of C6-hydroxyalkyl purines historically relied on the reaction of 6-lithiated or 6-magnesiated purines with aldehydes[2]. However, the halogen-metal exchange of 6-chloropurines is notoriously inefficient and prone to side reactions, such as purine ring-opening or undesired alkylation[3].
To establish a self-validating and high-yielding system, this protocol utilizes 6-chloro-9-benzylpurine (CAS 1928-76-3) [4][5] as the primary intermediate. The critical C-C bond formation is achieved via the cross-coupling of an O-protected hydroxymethylzinc reagent with the 6-halopurine[2][3].
Regioselectivity (Step 1): The initial alkylation of 6-chloropurine with benzyl bromide under mild basic conditions (K₂CO₃) thermodynamically favors the N9-isomer over the N7-isomer due to reduced steric hindrance and optimal charge distribution.
Chemoselectivity (Step 2): The use of benzoyloxymethylzinc iodide in the presence of Pd(PPh₃)₄ ensures exclusive coupling at the C6 position without affecting the N9-benzyl group.
Deprotection (Step 3): Mild methanolysis selectively cleaves the benzoyl ester to reveal the target primary alcohol, preventing degradation of the purine core.
Experimental Workflow Visualization
Figure 1: Three-step synthetic workflow for 9-benzyl-9H-purine-6-methanol.
Step-by-Step Methodologies
Step 1: Synthesis of 6-Chloro-9-benzylpurine
Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-chloropurine (10.0 mmol, 1.0 eq) and anhydrous K₂CO₃ (15.0 mmol, 1.5 eq) in anhydrous DMF (50 mL) under an argon atmosphere.
Addition: Add benzyl bromide (11.0 mmol, 1.1 eq) dropwise via syringe over 10 minutes at 0 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the consumption of the starting material via TLC (Dichloromethane:Methanol, 9:1).
Workup: Quench the reaction by pouring it into ice water (150 mL). Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes:Ethyl Acetate, 7:3) to isolate 6-chloro-9-benzylpurine as an off-white solid[4].
Step 2: Palladium-Catalyzed Cross-Coupling
Note: The acyloxymethylzinc iodide reagent must be freshly prepared by reacting chloromethyl benzoate with NaI, followed by insertion of activated zinc dust in THF.
Preparation: To a flame-dried Schlenk flask under argon, add 6-chloro-9-benzylpurine (5.0 mmol, 1.0 eq) and Pd(PPh₃)₄ (0.25 mmol, 5 mol%)[2].
Coupling: Inject a freshly prepared solution of benzoyloxymethylzinc iodide (7.5 mmol, 1.5 eq) in anhydrous THF (20 mL).
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) for 4 hours. The color will transition from pale yellow to a dark brown suspension as the active Pd(0) species facilitates the catalytic cycle.
Workup: Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl (30 mL)[1]. Extract with ethyl acetate (3 × 30 mL). Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.
Purification: Isolate 9-benzyl-6-(benzoyloxymethyl)purine via column chromatography (Hexanes:Ethyl Acetate, 1:1).
Step 3: Deprotection to Yield 9-Benzyl-9H-purine-6-methanol
Preparation: Dissolve the protected intermediate (3.0 mmol) in anhydrous methanol (20 mL).
Deprotection: Add a catalytic amount of sodium methoxide (NaOMe, 0.3 mmol, 0.1 eq) to the solution. Stir at room temperature for 2 hours.
Monitoring: Confirm the complete disappearance of the ester intermediate via TLC.
Workup: Neutralize the reaction mixture with Amberlite IR-120 (H⁺ form) resin until the pH reaches 7. Filter the resin and wash thoroughly with methanol.
Final Isolation: Concentrate the filtrate in vacuo. Recrystallize the crude product from ethanol/water to yield pure 9-benzyl-9H-purine-6-methanol.
Quantitative Data & Analytical Markers
The following table summarizes the expected yields and critical analytical markers required to validate the success of each synthetic step.
BenchChem. "Application Notes and Protocols for the Laboratory Synthesis of 6-Hydroxymethylpurine." Benchchem.com.
Organic Letters. "Regioselective C6–H Hydroxyalkylation of Purines and Purine Nucleosides via α-C–H Functionalization of Alcohols at Room Temperature." ACS Publications.
Santa Cruz Biotechnology. "6-Chloro-9-benzylpurine | CAS 1928-76-3 | SCBT." Scbt.com.
Application Note: Rational HPLC Method Development for 9-(Phenylmethyl)-9H-purine-6-methanol
Introduction & Molecular Profiling The compound 9-(phenylmethyl)-9H-purine-6-methanol (commonly referred to as 9-benzyl-9H-purine-6-methanol) is a critical intermediate and active scaffold in the development of nucleosid...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Molecular Profiling
The compound 9-(phenylmethyl)-9H-purine-6-methanol (commonly referred to as 9-benzyl-9H-purine-6-methanol) is a critical intermediate and active scaffold in the development of nucleoside analogs, kinase inhibitors, and antiviral therapeutics .
From a chromatographic perspective, this molecule presents a fascinating structural dichotomy. It possesses a highly lipophilic benzyl group at the N9 position, a polar, hydrogen-bonding hydroxymethyl group at the C6 position, and an electron-deficient purine core containing multiple basic nitrogens. Developing a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of how these functional groups interact with both the mobile phase and the stationary phase under varying thermodynamic conditions .
Table 1: Physicochemical Properties of the Target Analyte
Parameter
Value / Characteristic
Chromatographic Implication
Chemical Formula
C₁₃H₁₂N₄O
Requires balancing hydrophobic and polar retention mechanisms.
pKa (Conjugate Acid)
~1.5 to 2.5 (Basic Nitrogens)
Highly sensitive to mobile phase pH; risk of partial ionization.
LogP (Estimated)
~1.2 to 1.8
Moderate lipophilicity; suitable for Reversed-Phase (RP) C18 columns.
UV Absorption Max
260 – 265 nm
Excellent chromophore for UV/PDA detection due to extended conjugation.
The Causality of Chromatographic Behavior: Why pH is Critical
Novice chromatographers often default to a generic 0.1% Formic Acid/Acetonitrile gradient for small molecule analysis. However, applying this default to 9-(phenylmethyl)-9H-purine-6-methanol is a fundamental error.
The pKa Dilemma: The unshielded basic nitrogens (N1, N3, N7) on the purine ring have a conjugate acid pKa of approximately 2.0. Operating at a mobile phase pH of 2.7 (typical for 0.1% Formic Acid) places the system dangerously close to the molecule's pKa. This thermodynamic ambiguity results in a mixed population of protonated (cationic) and un-ionized (neutral) species during the run. The cationic species interact strongly with acidic residual silanols on the silica stationary phase, manifesting as severe peak broadening, tailing, and irreproducible retention times.
The Rational Solution: To establish a robust, self-validating method, we must definitively control the ionization state. By elevating the aqueous mobile phase pH to 6.8 using a 10 mM Ammonium Acetate buffer, the pH is shifted more than 4 units above the pKa. This guarantees that 100% of the analyte molecules remain in their neutral state . Consequently, secondary electrostatic interactions are eliminated, and retention is governed purely by predictable hydrophobic partitioning.
Fig 1: Rational HPLC method development workflow driven by pKa-dependent ionization states.
Optimized Chromatographic Conditions
Based on the mechanistic rationale above, the following method utilizes a neutral pH buffer combined with a high-purity, double-endcapped C18 column to ensure maximum peak symmetry and resolution from synthetic impurities .
Table 2: Instrument and Method Parameters
Parameter
Specification
Causality / Rationale
Column
Waters XBridge C18, 150 x 4.6 mm, 3.5 µm
High-purity silica with extensive endcapping prevents silanol interactions.
Mobile Phase A
10 mM Ammonium Acetate in H₂O (pH 6.8)
Maintains the purine core in a 100% un-ionized state.
Mobile Phase B
100% Acetonitrile (HPLC Grade)
Lower viscosity than methanol; provides sharper peaks.
Flow Rate
1.0 mL/min
Optimal linear velocity for a 4.6 mm internal diameter column.
Column Temperature
35 °C
Reduces mobile phase viscosity and improves mass transfer kinetics.
Detection
UV at 265 nm (Reference 360 nm)
Aligns with the maximum absorbance of the conjugated purine-benzyl system.
Injection Volume
5.0 µL
Prevents column overloading and minimizes baseline disturbances.
Table 3: Gradient Elution Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve
0.0
90
10
Initial hold to retain the polar C6-methanol group.
2.0
90
10
Isocratic hold.
12.0
40
60
Linear ramp to elute the hydrophobic N9-benzyl moiety.
15.0
10
90
Column wash to remove highly lipophilic impurities.
15.1
90
10
Return to initial conditions.
20.0
90
10
Re-equilibration (minimum 5 column volumes).
Experimental Protocol: Step-by-Step Methodology
Mobile Phase Preparation
Buffer A: Dissolve 0.77 g of LC-MS grade Ammonium Acetate in 1000 mL of Milli-Q water (18.2 MΩ·cm). Adjust the pH to 6.8 ± 0.1 using dilute acetic acid or ammonium hydroxide if necessary. Filter through a 0.22 µm nylon membrane and degas ultrasonically for 10 minutes.
Buffer B: Use 100% HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE membrane.
Standard and Sample Preparation
Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v). Note: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion.
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 9-(phenylmethyl)-9H-purine-6-methanol reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile (to ensure solubility of the benzyl group), then make up to volume with the Diluent.
Working Standard (0.1 mg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Vortex for 30 seconds.
Execution of the Self-Validating Sequence
To ensure data integrity, the analytical run must be structured as a self-validating system. The sequence design continuously monitors baseline stability, system precision, and detector drift.
Fig 2: Self-validating chromatographic sequence ensuring continuous data integrity.
System Suitability & Validation Criteria
Before reporting any quantitative data, the system must pass the following stringent System Suitability Testing (SST) criteria, derived from the 6 replicate injections of the Working Standard. This ensures the method's causality holds true under real-world operational conditions.
Table 4: System Suitability Specifications
Parameter
Acceptance Criteria
Scientific Justification
Blank Interference
≤ 0.1% of target peak area
Confirms absence of carryover or diluent contamination.
Retention Time (RT)
~ 8.5 ± 0.2 min
Verifies correct hydrophobic partitioning and pump accuracy.
Peak Tailing Factor (Tf)
≤ 1.5
Validates that the neutral pH successfully suppressed silanol interactions.
Theoretical Plates (N)
≥ 10,000
Ensures the column maintains sufficient resolving power.
Area % RSD (n=6)
≤ 2.0%
Demonstrates autosampler precision and detector stability.
Bracketing Standard
98.0% – 102.0% recovery
Confirms no system drift occurred during the sample analysis block.
References
Direct Regioselective C-H Cyanation of Purines. MDPI.
URL:[Link]
C–H Amination of Purine Derivatives via Radical Oxidative Coupling. ACS Publications.
URL:[Link]
18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography. Chemical Reviews (ACS).
URL:[Link]
Method
Application Note: 9H-Purine-6-methanol, 9-(phenylmethyl)- as a Versatile Precursor in Drug Design
Introduction & Pharmacological Rationale In the landscape of rational drug design, purine derivatives remain one of the most privileged scaffolds, serving as the foundation for numerous kinase inhibitors, antiviral agent...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Rationale
In the landscape of rational drug design, purine derivatives remain one of the most privileged scaffolds, serving as the foundation for numerous kinase inhibitors, antiviral agents, and cytostatic drugs. Among these, 9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly referred to as 6-(hydroxymethyl)-9-benzylpurine ) has emerged as a highly versatile precursor.
As a Senior Application Scientist, I frequently observe that the success of a lead compound hinges on the strategic selection of its core building blocks. This specific precursor offers a dual-advantage architecture:
The N9-Benzyl Anchor: The benzyl group at the N9 position locks the purine core, preventing the problematic N7/N9 tautomerization that often complicates structure-activity relationship (SAR) studies. Pharmacologically, it mimics the ribofuranosyl ring of natural nucleosides while providing a lipophilic anchor that enhances cell membrane permeability and tightly binds to hydrophobic pockets within kinase ATP-binding sites or mycobacterial targets[1].
The C6-Hydroxymethyl Handle: The C6-hydroxymethyl group acts as a bioisostere for the C6-amino group of adenine. This structural modification converts the molecule into a potent transition-state analog, effectively inhibiting enzymes like adenosine deaminase (ADA)[2][3]. Furthermore, the primary alcohol serves as an ideal synthetic handle for late-stage diversification (e.g., fluorination, oxidation, or esterification).
Caption: Pharmacophore mapping of 6-(hydroxymethyl)-9-benzylpurine in drug design.
Synthetic Strategies for C6-Hydroxymethylation
Historically, introducing a hydroxymethyl group at the C6 position of the electron-deficient purine ring was challenging. Traditional methods relied on the photochemical addition of methanol (which suffered from poor yields and over-alkylation) or palladium-catalyzed cross-coupling of 6-halopurines with organozinc reagents (which required heavy metals and pre-functionalized substrates)[3][4].
Recent breakthroughs up to 2025 have established electrochemical dehydrogenative hydroxyalkylation as the gold standard. This method utilizes N-Hydroxyphthalimide (NHPI) as a Hydrogen Atom Transfer (HAT) mediator, allowing for direct C(sp2)–C(sp3) cross-coupling under mild, oxidant-free conditions[5].
Quantitative Comparison of Synthetic Routes
Synthesis Method
Reagents / Catalysts
Yield (%)
Regioselectivity
Environmental Impact
Photochemical
Methanol, UV (2537 Å)
15 - 30%
Poor (C6/C8 mixtures)
High (Energy intensive)
Pd-Cross Coupling
6-Cl-purine, Zn(CH₂OAc)₂, Pd(PPh₃)₄
60 - 85%
N/A (Pre-directed)
High (Heavy metal waste)
Radical (Minisci)
Methanol, Oxalates, Blue LED
41 - 91%
High (C6 specific)
Moderate
Electrochemical
Methanol, NHPI, Et₄NBF₄, 5 mA
75 - 92%
Excellent (>95% C6)
Low (Green chemistry)
Table 1: Comparison of methodologies for synthesizing C6-hydroxymethyl purine derivatives.
Caption: Electrochemical C6-hydroxymethylation mechanism via HAT mediation.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . In-process analytical checks are embedded within the steps to guarantee causality between the experimental manipulation and the chemical outcome.
Protocol A: Electrochemical Synthesis of 6-(hydroxymethyl)-9-benzylpurine
Objective: Direct functionalization of 9-benzylpurine using methanol to yield the C6-hydroxymethyl precursor.
Reagents & Equipment:
9-Benzylpurine (1.0 mmol)
Methanol (Solvent and reactant, 10 mL)
N-Hydroxyphthalimide (NHPI) (0.4 mmol, 40 mol%)
Trifluoroacetic acid (TFA) (2.0 mmol)
Tetraethylammonium tetrafluoroborate (Et₄NBF₄) (0.1 M)
Cell Preparation: In an oven-dried 20 mL undivided electrochemical cell, dissolve Et₄NBF₄ (0.1 M) in 10 mL of anhydrous methanol.
Causality Check: Methanol serves a dual purpose here—as the solvent and the radical source. Anhydrous conditions prevent competitive oxygen evolution at the anode.
Reagent Addition: Add 9-benzylpurine (1.0 mmol), NHPI (40 mol%), and TFA (2.0 equiv) to the solution. Stir until completely dissolved.
Causality Check: TFA protonates the purine ring, increasing its electrophilicity and directing the nucleophilic hydroxymethyl radical specifically to the C6 position[5].
Electrolysis: Insert the graphite anode and Pt cathode. Run the reaction at a constant current of 5 mA at room temperature for 13 hours.
In-Process Validation: At t = 12h, sample 10 µL of the mixture. Perform TLC (EtOAc/Hexane 1:1).
Validation: The disappearance of the starting material (
Rf=0.6
) and the emergence of a highly UV-active spot (
Rf=0.3
) indicates successful conversion.
Workup: Evaporate the methanol under reduced pressure. Dilute the residue with saturated aqueous NaHCO₃ (15 mL) to neutralize the TFA, and extract with Ethyl Acetate (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄.
Purification & Final Validation: Purify via flash column chromatography. Validate the product via ¹H NMR.
Validation: The absence of the purine C6-H proton (typically ~8.9 ppm) and the appearance of a new singlet at ~5.0 ppm (integrating for 2H, -CH₂OH) confirms absolute regioselectivity.
Protocol B: Late-Stage Derivatization – Conversion to C6-Fluoromethyl
Objective: Utilizing the hydroxymethyl handle to create a C6-fluoromethyl derivative, a common modification to enhance metabolic stability in kinase inhibitors.
Step-by-Step Methodology:
Preparation: Dissolve 6-(hydroxymethyl)-9-benzylpurine (0.5 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.
Causality Check: DAST is highly reactive with primary alcohols. The low temperature prevents the formation of elimination byproducts and controls the exothermic fluorination.
Reaction Progression: Allow the reaction to slowly warm to room temperature over 2 hours.
Quenching & Validation: Quench the reaction by slowly adding saturated NaHCO₃ (5 mL) at 0 °C. Extract with DCM.
Validation: Confirm the success of the fluorination via ¹⁹F NMR. The appearance of a characteristic triplet around -220 ppm (due to coupling with the adjacent -CH₂- protons) validates the transformation from alcohol to alkyl fluoride.
Conclusion
The strategic utilization of 9H-Purine-6-methanol, 9-(phenylmethyl)- bridges the gap between raw synthetic feasibility and sophisticated pharmacological targeting. By leveraging modern electrochemical HAT methodologies, researchers can access this precursor with unprecedented regioselectivity and yield. Its subsequent derivatization opens expansive chemical space for the development of next-generation ADA inhibitors, antimycobacterial agents, and targeted kinase therapeutics.
References
[1] Synthesis, Biological Activity, and SAR of Antimycobacterial 9-Aryl-, 9-Arylsulfonyl-, and 9-Benzyl-6-(2-furyl)purines. Journal of Medicinal Chemistry - ACS Publications.
URL:[Link]
[5] Electrochemical Site-Specific Dehydrogenative Hydroxyalkylation of Purine Nucleosides with Alcohols. Organic Letters - ACS Publications.
URL: [Link]
[2] 6-Methylpurine, 6-methyl-9-beta-D-ribofuranosylpurine, and 6-hydroxymethyl-9-beta-D-ribofuranosylpurine as antiviral metabolites of Collybia maculata. Zeitschrift für Naturforschung C.
URL:[Link]
[3] Regioselective C6–H Hydroxyalkylation of Purines and Purine Nucleosides via α-C–H Functionalization of Alcohols at Room Temperature. Organic Letters - ACS Publications.
URL:[Link]
[4] Selective Magnesiation of Chloro-iodopurines: An Efficient Approach to New Purine Derivatives. Organic Letters - ACS Publications.
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals
Application: High-Throughput Screening (HTS), Cytotoxicity Profiling, and IC50 Determination
Introduction & Mechanistic Overview
9H-Purine-6-methanol, 9-(phenylmethyl)- (also known as 9-benzyl-6-(hydroxymethyl)purine) belongs to the 6,9-disubstituted purine class of bioactive molecules. Because their core structure is fundamentally homologous to adenosine triphosphate (ATP), these purine derivatives frequently act as ATP-competitive kinase inhibitors. They are widely investigated for their ability to target critical cell cycle regulators, such as Cyclin-Dependent Kinases (CDKs)[1].
By selectively occupying the ATP-binding pocket of these kinases, purine analogs induce cell cycle arrest (typically at the G1/S or G2/M transitions). This cytostatic effect eventually leads to a measurable decline in cellular metabolism and, upon prolonged exposure, triggers apoptosis[1]. Accurately quantifying this viability reduction is a critical step in preclinical drug development to establish the half-maximal inhibitory concentration (IC50) and therapeutic window of the compound.
Caption: Mechanism of Action: Purine derivative-mediated kinase inhibition leading to viability reduction.
Experimental Design & Causality (E-E-A-T)
When evaluating purine analogs, selecting the appropriate viability assay is critical to avoid false-positive artifacts. Because purine derivatives can occasionally interact with cellular oxidoreductases or possess intrinsic UV-Vis absorbance, a multi-parametric, self-validating approach is required.
ATP-based Luminescent Assays (e.g., CellTiter-Glo®): This method quantifies intracellular ATP, which directly correlates with the number of metabolically active cells[2]. Because purine derivatives directly compete with ATP biologically, measuring total cellular ATP provides a highly sensitive validation of cell death that is immune to redox-interference[3].
Metabolic Reduction Assays (MTT/WST-8): These assays rely on the reduction of tetrazolium salts to formazan by mitochondrial dehydrogenases[4]. They are cost-effective for secondary screening. However, because they measure metabolic rate rather than absolute cell number, they can transiently decouple from actual viability during cytostatic cell cycle arrest.
Table 1: Comparative Assay Selection Matrix for Purine Derivatives
Based on the homogeneous "add-mix-measure" methodology[2].
Rationale: This protocol lyses cells and generates a luminescent signal proportional to ATP[3]. It is the gold standard for purine-derivative screening due to its extreme sensitivity and lack of autofluorescence/absorbance artifacts.
Materials:
96-well or 384-well opaque white tissue culture plates.
9H-Purine-6-methanol, 9-(phenylmethyl)- stock solution (10 mM in 100% DMSO).
Workflow:
Cell Seeding: Seed cells at an optimized density (e.g., 2,000–5,000 cells/well) in 90 µL of complete culture medium into an opaque white 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment and entry into the log-growth phase.
Compound Preparation: Prepare a 10-point serial dilution (e.g., 1:3 ratio) of the purine derivative at 10X the final desired concentration in culture medium. Causality Rule: Ensure the final DMSO concentration in the assay well never exceeds 0.1% to prevent solvent-induced cytotoxicity.
Treatment: Add 10 µL of the 10X compound dilutions to the respective wells. Include vehicle controls (0.1% DMSO) and positive controls (e.g., 1 µM Staurosporine to guarantee complete cell death).
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2. (72 hours allows sufficient time to capture both cytostatic and cytotoxic effects of kinase inhibitors).
Equilibration (Critical Step): Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality Rule: Temperature gradients across the plate will cause uneven enzymatic rates in the luciferase reaction, leading to severe edge effects[3].
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well (a 1:1 ratio with the culture medium)[2].
Lysis and Stabilization: Mix the contents vigorously on an orbital shaker for 2 minutes to ensure complete cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal[3].
Detection: Read luminescence using a microplate reader with an integration time of 0.25 to 1.0 second per well.
Caption: High-throughput experimental workflow for cell viability assessment.
Adapted from the foundational Mosmann protocol for cellular growth[4].
Rationale: Used strictly as a secondary screen to confirm that the ATP depletion observed in Protocol A is due to a genuine loss of viability rather than a specific metabolic shift.
Workflow:
Cell Seeding & Treatment: Follow steps 1–4 from Protocol A, but utilize clear 96-well tissue culture plates.
Reagent Addition: Add 10 µL of WST-8 reagent (or MTT solution at 5 mg/mL) directly to the 100 µL of culture medium.
Incubation: Incubate for 1 to 4 hours at 37°C. Causality Rule: The incubation time depends heavily on the intrinsic metabolic rate of the specific cell line; monitor the color change visually to avoid signal saturation.
Solubilization (MTT only): If using MTT, carefully aspirate the medium and add 100 µL of DMSO to dissolve the insoluble formazan crystals[5]. (WST-8 produces a water-soluble formazan, allowing you to skip this step).
Detection: Measure absorbance at 450 nm (WST-8) or 570 nm (MTT) using a spectrophotometer[4].
Data Presentation & Analysis
To validate the assay's performance and calculate the IC50 of 9H-Purine-6-methanol, 9-(phenylmethyl)-, all raw data must be normalized to the vehicle control.
Normalization Formula:
% Viability =[(Treated Well - Blank) / (Vehicle Control - Blank)] × 100
Table 2: Quantitative Data Parameters & Acceptance Criteria
Parameter
Definition
Acceptance Criteria for HTS
Implication for Purine Assays
Z'-Factor
Measure of assay robustness and signal window.
≥ 0.5
Ensures the ATP signal window is large enough to detect partial kinase inhibition.
IC50
Concentration at which viability is reduced by 50%.
Compound specific
Determines the potency of the purine analog against the specific cell line.
Hill Slope
Steepness of the dose-response curve.
-0.5 to -2.0
A slope steeper than -2.0 may indicate non-specific toxicity or compound aggregation rather than targeted kinase inhibition.
R²
Goodness of fit for the non-linear regression.
≥ 0.95
Confirms the reliability of the calculated IC50 value.
Plot the log(concentration) of the purine derivative against % Viability using a four-parameter logistic (4PL) non-linear regression model to extract the IC50 and Hill Slope.
References
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. URL:[Link]
Gowda, A. S., & Schaefer, A. D. (2026). Enhancing Formazan Dissolution to Improve Accuracy in MTT-Based Cell Viability Assays. American Journal of Molecular Biology. URL:[Link]
Jorda, R., et al. (2012). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. European Journal of Medicinal Chemistry, 61. URL:[Link]
Application Note: Scale-Up Synthesis and Process Optimization of 9-Benzyl-9H-Purine-6-Methanol
Executive Summary 9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly known as 9-benzyl-9H-purine-6-methanol; CAS: 629604-05-3) is a highly valuable transition-state analog and synthetic building block in the development o...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly known as 9-benzyl-9H-purine-6-methanol; CAS: 629604-05-3) is a highly valuable transition-state analog and synthetic building block in the development of adenosine deaminase inhibitors and novel antiviral therapeutics. The C6-hydroxymethyl group effectively mimics the tetrahedral intermediate formed during the enzymatic deamination of adenosine.
Historically, scaling up the synthesis of C6-substituted purines has relied on cryogenic lithiation or Grignard additions, which suffer from poor functional group tolerance, moisture sensitivity, and severe scalability bottlenecks. This application note details a robust, three-step, transition-metal-catalyzed scalable workflow that eliminates the need for cryogenic conditions, ensuring high regioselectivity, high reaction mass efficiency (RME), and exceptional overall yield.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis of 6-hydroxymethylpurines can be approached via direct C-H functionalization or cross-coupling of 6-halopurines . For multi-gram to kilogram scale-up, we utilize a modified Negishi cross-coupling strategy.
Why Negishi over Suzuki or Stille? The introduction of an
sp3
-hybridized hydroxymethyl equivalent is notoriously challenging via Suzuki–Miyaura coupling due to competitive
β
-hydride elimination and poor transmetalation of
sp3
-boron species. Stille coupling utilizes highly toxic organotin reagents, rendering it unsuitable for late-stage pharmaceutical intermediates. The Negishi coupling using an O-protected hydroxymethylzinc reagent offers superior nucleophilicity, facilitating rapid transmetalation at the palladium center without generating toxic byproducts .
Protecting Group Strategy: The hydroxymethyl group is introduced as a benzoate ester. The bulky, electron-withdrawing benzoate group prevents premature coordination of the oxygen lone pair to the palladium catalyst, which would otherwise poison the catalyst or lead to off-target reductive elimination.
Process Flow Diagram
Figure 1: Three-step scalable synthetic workflow for 9-benzyl-9H-purine-6-methanol.
Step-by-Step Experimental Protocols
Note: Every protocol below is designed as a self-validating system. In-Process Controls (IPC) via HPLC or TLC must be strictly adhered to before proceeding to downstream unit operations.
Step 1: N9-Regioselective Benzylation of 6-Chloropurine
Causality: Alkylation of purines typically yields a mixture of N7 and N9 isomers. Using a mild base (
K2CO3
) in a polar aprotic solvent (DMF) under thermodynamic control heavily favors the more stable N9-isomer due to minimized steric hindrance compared to the N7 position.
Charge a 5 L jacketed reactor with 6-chloropurine (1.0 equiv, 100 g, 0.647 mol) and anhydrous DMF (1.0 L).
Add anhydrous
K2CO3
(1.5 equiv, 134 g, 0.97 mol) in one portion. Stir at 25 °C for 30 minutes to form the potassium salt.
Add benzyl bromide (1.05 equiv, 116 g, 0.68 mol) dropwise over 1 hour, maintaining the internal temperature strictly below 30 °C to prevent thermal degradation and over-alkylation.
IPC: Stir for 4 hours. Analyze via HPLC (Target: <2% 6-chloropurine remaining).
Quench by pouring the mixture into 4 L of ice-water under vigorous stirring.
Filter the resulting white precipitate, wash with cold water (3 x 500 mL), and recrystallize from ethanol to separate the N9 isomer from trace N7 impurity.
Dry under vacuum at 50 °C to yield 9-benzyl-6-chloropurine .
Causality: The use of
Pd(PPh3)4
ensures a stable, coordinatively saturated pre-catalyst that undergoes facile oxidative addition into the C6-Cl bond. Anhydrous conditions are critical as organozinc reagents rapidly hydrolyze, which would terminate the catalytic cycle prematurely.
Preparation of Zinc Reagent: In a flame-dried 2 L flask under Argon, charge activated zinc dust (2.5 equiv, 105 g, 1.61 mol) and anhydrous THF (500 mL). Add 1,2-dibromoethane (0.05 equiv) and heat to 65 °C for 15 mins to activate the zinc surface. Cool to 25 °C and add chloromethyl benzoate (2.0 equiv, 220 g, 1.29 mol) dropwise. Stir for 2 hours to form the (benzoyloxymethyl)zinc chloride reagent.
Cross-Coupling: In a separate 5 L reactor, dissolve 9-benzyl-6-chloropurine (1.0 equiv, 158 g, 0.647 mol) and
Pd(PPh3)4
(0.05 equiv, 37 g, 0.032 mol) in anhydrous THF (1.0 L).
Transfer the zinc reagent solution via cannula into the 5 L reactor to maintain strict anaerobicity.
Heat the reaction mixture to 65 °C for 12 hours.
IPC: Monitor via HPLC (Target: <1% 9-benzyl-6-chloropurine).
Cool to room temperature and quench with saturated aqueous
NH4Cl
(1.0 L). Extract with EtOAc (3 x 1 L).
Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate. Purify via a short silica plug (Hexanes/EtOAc 7:3) to yield 9-benzyl-6-(benzoyloxymethyl)purine .
Step 3: Deprotection (Methanolysis)
Causality: Mild base-catalyzed transesterification (
K2CO3
in MeOH) cleanly removes the benzoate protecting group without risking hydrolysis of the purine ring or cleavage of the N-benzyl bond, which can occur under harsh acidic or aqueous basic conditions.
Charge a 2 L reactor with 9-benzyl-6-(benzoyloxymethyl)purine (1.0 equiv, 175 g, 0.488 mol) and methanol (1.2 L).
Add
K2CO3
(0.2 equiv, 13.5 g, 0.097 mol).
Stir at 25 °C for 3 hours.
IPC: Monitor via TLC (100% EtOAc) or HPLC for the complete disappearance of the starting material.
Neutralize the mixture with 1M HCl to exactly pH 7.0.
Concentrate the solvent in vacuo. Resuspend the residue in water (500 mL) and extract with Dichloromethane (3 x 500 mL).
Dry the organic layer, concentrate, and recrystallize from EtOAc/Hexanes to afford pure 9-benzyl-9H-purine-6-methanol .
Quantitative Data & Process Parameters
The following table summarizes the key metrics from a standardized 100 g scale-up batch, highlighting the efficiency and purity profile of the workflow.
Process Step
Intermediate / Product
Yield (%)
HPLC Purity (%)
RME (%)
Critical Process Parameter (CPP)
Step 1
9-Benzyl-6-chloropurine
82.5
>98.5
68.4
Temperature control (<30 °C) to minimize N7 isomer formation.
Step 2
9-Benzyl-6-(benzoyloxymethyl)purine
78.0
>97.0
55.2
Strict anhydrous conditions; Zinc activation time & temperature.
Step 3
9-Benzyl-9H-purine-6-methanol
94.2
>99.5
81.0
pH control during neutralization (pH 7.0 ± 0.2) to prevent API degradation.
(RME = Reaction Mass Efficiency. Calculated as the mass of isolated product divided by the total mass of reactants).
References
Regioselective C6–H Hydroxyalkylation of Purines and Purine Nucleosides via α-C–H Functionalization of Alcohols at Room Temperature. Organic Letters (2022).[Link]
Selective Magnesiation of Chloro-iodopurines: An Efficient Approach to New Purine Derivatives. Organic Letters (2006).[Link]
Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. ACS Medicinal Chemistry Letters (2021).[Link]
Application
Application Note: Formulation Strategies for 9H-Purine-6-methanol, 9-(phenylmethyl)- in Aqueous Media
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound Identity: 9H-Purine-6-methanol, 9-(phenylmethyl)- (Commonly: 9-Benzyl-9H-purine-6-methanol) As a Senior Applic...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals
Compound Identity: 9H-Purine-6-methanol, 9-(phenylmethyl)- (Commonly: 9-Benzyl-9H-purine-6-methanol)
As a Senior Application Scientist, I frequently encounter the challenge of formulating highly lipophilic, planar heterocycles for physiological environments. Formulating 9-benzyl-9H-purine-6-methanol in aqueous media is not merely a dissolution task; it is a thermodynamic puzzle. This guide deconstructs the physicochemical barriers of this specific purine derivative and provides field-proven, self-validating protocols to achieve stable aqueous formulations.
Physicochemical Profiling & Causality of Insolubility
To formulate a compound effectively, we must first understand why it resists aqueous solvation. The insolubility of 9-benzyl-9H-purine-6-methanol is driven by three distinct structural features:
High Crystal Lattice Energy: The planar purine core engages in strong intermolecular
π−π
stacking in the solid state. Water lacks the solvation energy required to break this dense crystal lattice[1].
Hydrophobic Entropic Penalty: The N9-phenylmethyl (benzyl) group is a bulky, lipophilic moiety. When introduced to water, it forces water molecules to form highly ordered clathrate cages around it, resulting in a massive entropic penalty (the hydrophobic effect).
Lack of Ionizable Centers at Physiological pH: Unlike unsubstituted purines (e.g., xanthine) that can be solubilized via pH adjustment to form sodium salts in alkaline conditions[2], the N9 position here is blocked by the benzyl group. The remaining nitrogens and the 6-methanol group do not possess pKa values that allow for significant ionization at pH 7.4.
Because pH adjustment is ineffective for this specific derivative, we must rely on co-solvent lattice disruption or host-guest encapsulation .
Formulation Decision Matrix
The choice of formulation strategy depends entirely on the downstream application's tolerance for organic solvents versus the need for high bioavailability.
Fig 1. Decision matrix and mechanistic pathways for purine formulation.
Causality: Dimethyl sulfoxide (DMSO) is utilized first because its high dielectric constant and planar molecular geometry effectively disrupt the purine's
π−π
stacking, breaking the crystal lattice[1]. However, direct dilution of a DMSO stock into water causes rapid "solvent-shift" precipitation. To prevent this, Polyethylene Glycol (PEG) 400 is introduced as a bridging solvent. The amphiphilic polymer chains of PEG 400 coat the hydrophobic benzyl group, providing steric hindrance against nucleation when the aqueous buffer is finally introduced.
Protocol A: Step-by-Step Methodology
Primary Solvation: Weigh 2.4 mg of 9-benzyl-9H-purine-6-methanol and dissolve in 100 µL of 100% molecular-biology grade DMSO to create a 100 mM master stock. Vortex vigorously until optically clear.
Polymeric Shielding: Transfer 10 µL of the master stock (100 mM) into a new vial. Add 400 µL of PEG 400. Pipette up and down to ensure complete miscibility.
Aqueous Dilution: While vortexing the DMSO/PEG mixture at medium speed, add 590 µL of PBS (pH 7.4) dropwise (approx. 1 drop per second).
Final State: This yields a 1 mM working solution in a 1% DMSO / 40% PEG 400 / 59% PBS matrix.
Self-Validating System Check:
Shine a red or green laser pointer through the final solution in a darkened room. The absence of a visible beam scattering (Tyndall effect) confirms a true thermodynamic solution. If a beam is visible, colloidal nano-precipitates have formed, indicating the aqueous buffer was added too rapidly.
Strategy B: Host-Guest Complexation with HP-β-Cyclodextrin
Causality: For live-cell or in vivo applications where organic solvents induce cytotoxicity, cyclodextrins are the gold standard for purine derivatives[3]. Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) features a hydrophobic inner cavity that perfectly accommodates the bulky 9-phenylmethyl group. The thermodynamic drive to displace high-energy water molecules from the cyclodextrin cavity pulls the purine into the core, while the highly hydroxylated exterior of the CD ensures complete aqueous solubility[4].
Fig 2. Step-by-step protocol for generating cyclodextrin-purine inclusion complexes.
Protocol B: Step-by-Step Methodology
Host Preparation: Prepare a 20% (w/v) solution of HP-
β
-CD in sterile PBS (pH 7.4). Stir until completely transparent.
API Addition: Add 9-benzyl-9H-purine-6-methanol powder directly to the HP-
β
-CD solution at a target concentration of 2 mM (approx. 0.48 mg/mL). The solution will initially be cloudy.
Kinetic Disruption: Place the vial in an ultrasonic water bath set to 45°C for 15 minutes. The thermal energy weakens the purine crystal lattice, while sonication provides the mechanical energy required for the cyclodextrin cavities to capture the monomeric purine molecules[3].
Thermodynamic Equilibration: Transfer to a magnetic stirrer and stir at 500 RPM at room temperature for 24 hours to ensure equilibrium of the inclusion complex.
Sterile Clarification: Filter the solution through a 0.22 µm PTFE syringe filter. The filter will catch any uncomplexed, insoluble purine.
Self-Validating System Check:
Post-filtration, measure the absorbance of the clear filtrate using a UV-Vis spectrophotometer at ~265 nm (the characteristic purine absorption peak). Compare the absorbance against a standard curve generated from the DMSO stock. If the calculated concentration matches your theoretical input (2 mM), complete 1:1 complexation is validated.
Quantitative Data Summary
The following table summarizes the performance metrics of the two formulation strategies to aid in experimental design:
Formulation Strategy
Max Achievable Aqueous Conc.
Biocompatibility
Primary Solubilization Mechanism
Best Application Phase
Co-Solvent Cascade
~100 µM - 1 mM (in 1% DMSO)
Low-Moderate
Lattice disruption & steric hydration
In vitro biochemical kinase assays
HP-β-CD Complexation
>2 mM
High
Hydrophobic cavity encapsulation
In vivo dosing / Live-cell assays
References
Jorda, R., et al. "Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity." International Journal of Molecular Sciences, vol. 22, no. 23, 2021, p. 12675. URL:[Link]
Müller, C. E., et al. "Imidazo[2,1-i]purin-5-ones and Related Tricyclic Water-Soluble Purine Derivatives: Potent A2A- and A3-Adenosine Receptor Antagonists." Journal of Medicinal Chemistry, 2004. URL:[Link]
Technical Support Center: Optimizing 9H-Purine-6-methanol, 9-(phenylmethyl)- Synthesis
Welcome to the Purine Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of 9H-Purine-6-methanol, 9-(phenyl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Purine Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of 9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly known as 9-benzyl-6-hydroxymethylpurine).
Because the purine scaffold is electronically complex and highly sensitive to reaction conditions, standard templated protocols often fail. This guide is designed to troubleshoot the three primary synthetic routes to this molecule, explaining the mechanistic causality behind each optimization so you can adapt these principles to your specific laboratory environment.
Figure 1: Three primary synthetic pathways for 9-benzyl-9H-purine-6-methanol.
FAQ & Troubleshooting Guide
Route A: Direct N9-Benzylation of 6-Hydroxymethylpurine
Q: My benzylation of 6-hydroxymethylpurine yields a complex mixture. NMR shows a 2:1 ratio of products. How do I improve the yield of the N9 isomer?
A: You are observing competing N7-alkylation. The purinate anion is an ambident nucleophile. While alkylation at the N9 position is thermodynamically favored, the N7 position is highly kinetically accessible. The causality of your poor yield lies in your choice of base and solvent.
Strong, hard bases like NaH in THF generate a tightly bound sodium-purinate ion pair. This rigid complex lacks the spatial freedom to selectively orient the electrophile toward the N9 position. To fix this, switch to a softer base (K₂CO₃) in a polar aprotic solvent (DMSO or DMF). The solvent thoroughly solvates the potassium cation, leaving a highly reactive, "naked" purinate anion. Furthermore, adding a chelating agent like 15-Crown-5 disrupts the ion-pair entirely, increasing the activation barrier for the N3/N7 adducts while entropy guides the formation of the major N9-adduct .
Table 1: Quantitative Optimization of Benzylation Conditions
Route B: Metalation and Cross-Coupling of 9-Benzyl-6-halopurines
Q: I am attempting to install the hydroxymethyl group onto 9-benzyl-6-chloropurine using a Grignard reagent and formaldehyde, but I only recover starting material or debrominated side products. What is going wrong?
A: Direct metalation of 6-chloropurines is notoriously difficult. The C–Cl bond is too strong to undergo efficient halogen-metal exchange at cryogenic temperatures. If you warm the reaction to force the exchange, the Grignard reagent will act as a nucleophile and attack the C8 position, destroying your purine ring.
The solution is to perform a halogen exchange to the 6-iodopurine derivative first, followed by an Iodine/Magnesium (I/Mg) exchange using a Turbo Grignard reagent (iPrMgCl·LiCl) . Iodine is far more polarizable and susceptible to metal exchange than chlorine. Additionally, the LiCl in the Turbo Grignard breaks up the polymeric aggregates of the magnesium reagent, drastically increasing its nucleophilicity and allowing the exchange to occur rapidly at -40 °C.
Protocol: Self-Validating I/Mg Exchange and Hydroxymethylation
Step 1: Preparation of the Organomagnesium Intermediate
Action: Dissolve 9-benzyl-6-iodopurine (1.0 eq) in anhydrous THF (0.2 M) under a strict argon atmosphere. Cool the reactor to -40 °C using a dry ice/acetonitrile bath.
Action: Dropwise add iPrMgCl·LiCl (1.1 eq, 1.3 M in THF) over 15 minutes.
Causality: The -40 °C temperature is critical; it is warm enough for the highly nucleophilic Turbo Grignard to perform the I/Mg exchange, but cold enough to suppress unwanted nucleophilic attack at the C8 position.
Self-Validation Checkpoint: Withdraw a 50 µL aliquot, quench in 0.5 mL D₂O, and extract with EtOAc. Analyze via LC-MS. You must observe a mass shift corresponding to the C6-deuterated purine (m/z = [M-I+D+H]⁺). If starting material remains, verify the titer of your Grignard reagent.
Step 2: Electrophilic Trapping with Formaldehyde
Action: In a separate flame-dried flask, crack paraformaldehyde (3.0 eq) at 160 °C and bubble the resulting monomeric formaldehyde gas through a cannula directly into the -40 °C Grignard solution.
Causality: Monomeric formaldehyde is highly reactive. Using uncracked paraformaldehyde suspensions introduces water and promotes the formation of polymeric polyoxymethylene byproducts, which will ruin your yield.
Action: Stir for 1 hour, allowing the reaction to slowly warm to -10 °C.
Self-Validation Checkpoint: The reaction mixture should transition from a dark, opaque suspension to a clear, pale-yellow solution as the Grignard intermediate is consumed. TLC (Silica, 5% MeOH in DCM) should show the complete disappearance of the high-Rf iodo starting material and the appearance of a strongly UV-active, lower-Rf product spot.
Step 3: Quench and Isolation
Action: Quench the reaction with saturated aqueous NH₄Cl (pH ~6). Extract 3x with EtOAc, dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Route C: Direct C6-H Hydroxyalkylation
Q: Is there a way to bypass the halogenated intermediates entirely and directly hydroxymethylate 9-benzylpurine?
A: Yes. If you want to avoid the instability of halopurines and the strict anhydrous requirements of Grignard chemistry, recent methodologies have demonstrated that direct C6-H hydroxyalkylation of purines can be achieved via α-C(sp³)–H functionalization of alcohols at room temperature .
This approach utilizes a radical pathway where methanol acts as both the solvent and the hydroxymethylating agent. By employing a hydrogen atom transfer (HAT) mediator (like N-Hydroxyphthalimide) under oxidative or electrochemical conditions, a hydroxymethyl radical is generated which selectively attacks the highly electron-deficient C6 position of the purine ring. This is an excellent alternative for late-stage functionalization, though it requires optimization of the current/oxidant equivalents to prevent over-alkylation at the C8 position.
References
Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. ChemPhysChem / PubMed Central (PMC). URL:[Link]
Selective Magnesiation of Chloro-iodopurines: An Efficient Approach to New Purine Derivatives. Organic Letters (ACS Publications). URL:[Link]
Regioselective C6–H Hydroxyalkylation of Purines and Purine Nucleosides via α-C–H Functionalization of Alcohols at Room Temperature. Organic Letters (ACS Publications). URL:[Link]
Optimization
Technical Support Center: Chromatographic Optimization of 9H-Purine-6-methanol, 9-(phenylmethyl)-
Welcome to the Method Development Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with 9H-Purine-6-methanol, 9-(phenyl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Method Development Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific chromatographic challenges associated with 9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly referred to as 9-benzylpurine-6-methanol).
This molecule presents a classic separation dichotomy: it possesses a highly polar, hydrogen-bonding purine core coupled with a hydrophobic, sterically bulky benzyl group. The following guides, self-validating protocols, and diagnostic workflows are engineered to help researchers and drug development professionals achieve robust, reproducible quantitation.
Part 1: Causality-Driven FAQs & Troubleshooting
Q1: Why does my 9-benzylpurine-6-methanol peak exhibit severe tailing (Asymmetry Factor > 2.0) on a standard C18 column?The Causality: Peak tailing in purine derivatives is rarely a fluid dynamics issue; it is a chemical causality rooted in secondary interactions. The N9 position of this specific molecule is substituted with a benzyl group, meaning it lacks the acidic proton (pKa ~8.9) found in unsubstituted purines. Its dominant ionizable features are the basic nitrogens on the purine ring, which have a [1]. On a standard silica-based C18 column, residual silanols become ionized (anionic, pKa ~4.5) at neutral pH. Even if the purine is neutral at pH 7, its localized dipoles undergo strong secondary ion-dipole interactions with these unshielded silanols, causing[2].
The Solution: To break this causality, you must either suppress silanol ionization by dropping the mobile phase pH below 3.0, or physically shield the silanols by switching to a [3].
Q2: How do I choose the right stationary phase to improve both peak shape and orthogonal retention?The Causality: Standard C18 phases rely purely on dispersive hydrophobic interactions. While the benzyl group of 9-benzylpurine-6-methanol will retain on a C18, the polar purine core resists partitioning into the hydrophobic alkyl layer, leading to poor peak efficiency.
The Solution: Switch to a Phenyl-Hexyl or Biphenyl column. These phases offer orthogonal selectivity by leveraging extended π-π interactions with both the [4]. Furthermore, utilizing a Charged Surface Hybrid (CSH) Phenyl-Hexyl column provides a slight positive surface charge at low pH. This creates electrostatic repulsion between the protonated purine and the silica surface, effectively eliminating peak tailing without requiring complex [5].
Q3: What is the optimal mobile phase pH to ensure method robustness?The Causality: Operating near the pKa of an analyte causes it to exist in a transient state between ionized and neutral forms, leading to split peaks and variable retention times (RT drift).
The Solution: Apply the "Rule of 2". Since the basic pKa of the purine nitrogen is ~2.4, the mobile phase pH must be strictly maintained at least 2 units away from this value. Use 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) to achieve a pH of ~2.0 to 2.5. This fully protonates the purine (ensuring a single charge state) and fully neutralizes residual silanols, resulting in sharp, reproducible peaks.
Part 2: Quantitative Data & Column Selection
The following table summarizes the causal relationship between stationary phase chemistry, mobile phase conditions, and the resulting chromatographic performance for 9-benzylpurine-6-methanol.
Stationary Phase Chemistry
Mobile Phase pH
Dominant Interaction Mechanism
Expected Peak Asymmetry (As)
Recommendation
Standard C18 (Uncapped)
6.5 - 7.0
Hydrophobic (Benzyl) + Silanol (Purine)
> 2.0 (Severe Tailing)
Not Recommended
Polar-Embedded C18
2.5
Hydrophobic + Hydrogen Bonding Shielding
1.2 - 1.4 (Slight Tailing)
Acceptable
Biphenyl
2.5
π-π Stacking (Benzyl & Purine) + Hydrophobic
1.0 - 1.2 (Excellent)
Highly Recommended
CSH Phenyl-Hexyl
2.5
π-π Stacking + Electrostatic Repulsion
0.9 - 1.1 (Ideal Symmetry)
Optimal Choice
Part 3: Self-Validating UHPLC Protocol
To ensure absolute trustworthiness in your results, this methodology operates as a closed-loop, self-validating system. The protocol cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are met.
Phase 1: System Preparation & Causality Check
Column Installation: Install a CSH Phenyl-Hexyl column (2.1 x 100 mm, 1.7 µm). Causality: The positive surface charge repels the protonated purine, preventing silanol interactions, while the phenyl-hexyl ligand provides π-π retention for the benzyl group.
Mobile Phase A (Aqueous): Ultrapure Water + 0.1% Formic Acid (pH ~2.7). Causality: Protonates the purine nitrogens to ensure a single, stable ionic state.
Mobile Phase B (Organic): Methanol + 0.1% Formic Acid. Causality: Methanol is a protic solvent that enhances π-π interactions between the stationary phase and the purine/benzyl rings far better than aprotic acetonitrile.
Action: Inject a 10 µg/mL standard of 9-benzylpurine-6-methanol prepared in 95:5 Water:Methanol.
Validation Logic: The chromatography data system must automatically calculate the USP Tailing Factor (As) and Retention Time Relative Standard Deviation (RT RSD) across three replicate injections.
Pass Condition: If As ≤ 1.2 and RT RSD ≤ 1.0%, the system is validated. Proceed to sample analysis.
Fail Condition: If As > 1.2, the protocol mandates an automatic column flush with 50:50 Methanol:Isopropanol to remove hydrophobic masking agents, followed by a mandatory re-test.
Part 4: Troubleshooting Workflow Visualization
Fig 1: Diagnostic workflow for resolving purine peak tailing and retention issues.
References
Williams, R. "pKa Data Compiled by R. Williams." Organic Chemistry Data. URL:[Link]
"HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance." Separation Science. URL: [Link]
"Phosphodiester Stationary Phases as Universal Chromatographic Materials for Separation in RP LC, HILIC, and Pure Aqueous Mobile Phase." National Institutes of Health (PMC). URL: [Link]
"Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." Chromatography Online. URL: [Link]
"Sensitive and Reproducible Mass Spectrometry-Compatible RP-UHPLC Analysis of Tricarboxylic Acid Cycle and Related Metabolites in Biological Fluids." Analytical Chemistry - ACS Publications. URL: [Link]
Technical Support Center: Optimizing 9H-Purine-6-methanol, 9-(phenylmethyl)- Preparation
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and drug development professionals experiencing regioselectivity and o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and drug development professionals experiencing regioselectivity and over-functionalization bottlenecks during the preparation of 9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly referred to as 9-benzyl-9H-purine-6-methanol).
In purine chemistry, the primary yield-killers are the thermodynamic equilibrium of the purinate anion (leading to N7-alkylated isomers) and uncontrolled radical propagation during C6-functionalization (leading to C8-adducts). This guide deconstructs the mechanistic causality behind these byproducts and provides self-validating protocols to ensure high-fidelity synthesis.
Mechanistic Overview & Reaction Pathways
The most efficient, modern route to 9-benzyl-9H-purine-6-methanol avoids the traditional, multi-step cross-coupling of 6-chloropurines. Instead, it utilizes a two-step sequence: Regioselective N-Benzylation followed by Electrochemical Site-Specific C6-Hydroxymethylation . Understanding where the pathway diverges into byproducts is critical for optimization.
Modern two-step synthesis of 9-benzyl-9H-purine-6-methanol and byproduct divergence.
Quantitative Byproduct Analysis
To optimize your yield, you must control the reaction environment. The table below summarizes how specific parameters influence the formation of the target compound versus its primary byproducts.
Synthesis Step
Reaction Conditions
Target Product
Major Byproduct
Byproduct Yield
Mechanistic Causality
N-Benzylation
NaH, DMF, 25 °C
N9-Benzylpurine
N7-Benzylpurine
~15–25%
Strong base causes kinetic deprotonation, locking the purinate anion and allowing competitive N7 attack 1.
N-Benzylation
K₂CO₃, DMF, 0 °C to RT
N9-Benzylpurine
N7-Benzylpurine
<10%
Milder base allows thermodynamic equilibration, favoring the less sterically hindered N9 position 2.
C6-Hydroxymethylation
Electrochemical (NHPI, MeOH, 10 mA )
9-Benzyl-9H-purine-6-methanol
C6,C8-Di(hydroxymethyl)purine
~12–18%
High current accelerates radical generation, overwhelming C6 selectivity and causing secondary attack at C8.
C6-Hydroxymethylation
Electrochemical (NHPI, MeOH, 5 mA )
9-Benzyl-9H-purine-6-methanol
C6,C8-Di(hydroxymethyl)purine
<4%
Controlled current limits radical concentration, maintaining high C6 regioselectivity 3.
Standard Operating Procedure (SOP): Optimized Two-Step Synthesis
Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation checkpoints.
Phase 1: Regioselective N9-Benzylation
Objective: Synthesize 9-benzyl-9H-purine while suppressing the N7-benzylpurine regioisomer.
Deprotonation: Suspend 9H-purine (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K₂CO₃ (1.5 eq). Stir at 0 °C for 30 minutes.
Causality: K₂CO₃ is a mild base that facilitates the thermodynamic equilibration of the purinate anion, heavily favoring the N9 position over the kinetically accessible N7 position.
Alkylation: Dropwise add benzyl bromide (BnBr, 1.1 eq). Allow the reaction to naturally warm to room temperature and stir for 4 hours.
Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate (EtOAc/Hexanes 1:1). The desired N9-isomer exhibits a higher
Rf
value (less polar) than the N7-isomer. Confirm via LC-MS (ESI+): Target
[M+H]+
is m/z 211.09.
Workup: Quench with ice water. Extract with EtOAc (3 × 20 mL). Purify via silica gel chromatography to strictly remove the N7-benzylpurine byproduct.
Objective: Direct C-H functionalization of 9-benzyl-9H-purine to 9-benzyl-9H-purine-6-methanol using a green, transition-metal-free approach 3.
Cell Setup: In an undivided electrochemical cell equipped with a graphite plate anode and a platinum plate cathode, add the purified 9-benzyl-9H-purine (1.0 mmol).
Catalyst & Electrolyte: Add N-Hydroxyphthalimide (NHPI, 1.0 eq), trifluoroacetic acid (TFA, 2.0 eq), and Et₄NBF₄ (0.1 M) as the supporting electrolyte.
Causality: Methanol is less reactive than secondary alcohols; therefore, a higher catalytic loading of the Hydrogen Atom Transfer (HAT) mediator (NHPI) is required to drive the reaction.
Solvent: Dissolve the mixture in anhydrous Methanol (acting as both reactant and co-solvent) and Acetonitrile (1:1 v/v).
Electrolysis: Apply a constant current of 5 mA at 27 °C.
Critical Warning: Do not exceed 5 mA. Higher currents accelerate radical flux, leading to over-oxidation and C8-attack.
Self-Validation Checkpoint: After 8 hours, sample the reaction for LC-MS (ESI+). Look for the depletion of starting material (m/z 211.09) and the appearance of the target product (m/z 241.10). Terminate the reaction at 9 hours to prevent the formation of the C6,C8-dihydroxyalkylated byproduct (m/z 271.11).
Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH).
Troubleshooting & FAQs
Q: Why does my initial N-benzylation yield a 3:1 mixture of N9:N7 isomers, and how can I fix it?A: The purinate anion distributes its negative charge across the imidazole ring, making both N7 and N9 nucleophilic. While N9 is thermodynamically favored, the N7 position is kinetically accessible. To minimize N7 formation, avoid polar protic solvents and avoid strong bases like NaH, which lock in the kinetic N7 product. Using K₂CO₃ in DMF at 0 °C to RT maximizes the N9/N7 ratio 1. If you are using a modular synthesis approach, introducing bulky substituents at C6 prior to benzylation can sterically shield the N7 position, driving alkylation exclusively to N9.
Q: During C6-hydroxymethylation, I observe a +30 Da mass addition on my LC-MS (m/z 271.11). What is this?A: This indicates over-functionalization, specifically the formation of the C6,C8-di(hydroxymethyl)purine byproduct. The C8 position of the purine ring is highly susceptible to radical attack. To suppress this, strictly control the reaction time (do not exceed 9 hours) and maintain a precise 5 mA current to prevent the over-generation of radicals that drives C8 functionalization 3.
Q: Can I synthesize this target by directly benzylating commercially available purine-6-methanol?A: Yes, but it is highly discouraged unless protecting groups are used. Direct N-benzylation of purine-6-methanol is prone to competitive O-alkylation, yielding 6-(benzyloxymethyl)-9-benzylpurine as a massive byproduct. If you must use this route, the C6-hydroxyl group must be transiently protected as a pivalate ester (forming 9-benzyl-6-(pivaloyloxymethyl)purine) prior to the introduction of the benzyl halide 4.
Q: I don't have an electrochemical setup. What is the best traditional alternative for Phase 2?A: The most reliable bench-top alternative is the Palladium-catalyzed cross-coupling of 9-benzyl-6-chloropurine. You can react 9-benzyl-6-chloropurine with (tributylstannyl)methanol in the presence of Pd(PPh₃)₄ in refluxing toluene. While this avoids C8-over-functionalization, it requires handling toxic organotin reagents and rigorous palladium scavenging during workup.
References
Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H
The Journal of Organic Chemistry (ACS Publications)[Link]
Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents
ACS Omega[Link]
Electrochemical Site-Specific Dehydrogenative Hydroxyalkylation of Purine Nucleosides with Alcohols
Organic Letters (ACS Publications)[Link]
9-benzyl-6-(pivaloyloxymethyl)purine Chemical Properties & Synthesis
LookChem Database[Link]
Technical Support Center: Overcoming Crystallization Challenges with 9H-Purine-6-methanol, 9-(phenylmethyl)-
Overview from the Senior Application Scientist Welcome to the Technical Support Center. Crystallizing 9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly referred to as 9-benzylpurine-6-methanol) is notoriously difficult.
Author: BenchChem Technical Support Team. Date: April 2026
Overview from the Senior Application Scientist
Welcome to the Technical Support Center. Crystallizing 9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly referred to as 9-benzylpurine-6-methanol) is notoriously difficult. The molecule's architecture—a rigid, planar purine core capable of extensive
π−π
stacking and hydrogen bonding, juxtaposed with a flexible, lipophilic benzyl group and a polar hydroxymethyl moiety—creates a thermodynamic tug-of-war during lattice assembly. This often results in liquid-liquid phase separation (LLPS), polymorphism, or gelation. This guide provides field-proven, mechanistically grounded solutions to address these specific bottlenecks.
Section 1: Core Troubleshooting Guide (Q&A)
Q: Why does my solution turn into a milky emulsion (oil out) instead of forming crystals upon cooling?A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." It occurs when the cooling trajectory forces the system into a stable miscibility gap before it can cross the metastable zone for crystalline nucleation . The flexible benzyl group and the polar hydroxymethyl group create competing solvation states, kinetically hindering the solute molecules from arranging into a rigid crystal lattice. Instead, the solute separates into a highly concentrated, disordered liquid phase. If left unchecked, this oil phase will eventually solidify into an impure, amorphous gum .
Causality: High supersaturation generation rates (e.g., crash cooling) outpace the kinetics of molecular integration into the crystal lattice.
Resolution Strategy: You must bypass the LLPS boundary by controlling the supersaturation trajectory. This is achieved by selecting a solvent system with a shallower solubility curve (e.g., switching from pure ethanol to an ethyl acetate/heptane mixture) and introducing seed crystals before the cloud point is reached.
Q: I am getting inconsistent crystal habits and melting points across different batches. What is causing this polymorphic variability?A: Purine derivatives are highly prone to conformational polymorphism and solvate formation. The purine ring forms robust 2D hydrogen-bonding networks (e.g., N-H···N and O-H···N) and strong anti-parallel
π−π
stacking interactions . When crystallization occurs rapidly, solvent molecules become trapped within these networks, or the molecules lock into a kinetically favored, metastable polymorph.
Causality: Rapid precipitation favors the kinetic product (fastest to form) rather than the thermodynamic product (most stable).
Resolution Strategy: Implement a thermodynamic maturation step. By holding the suspension at an elevated temperature (slurrying), you provide the activation energy necessary for the metastable forms to dissolve and recrystallize into the thermodynamically stable polymorph via Solvent-Mediated Phase Transformation (SMPT).
Q: Why does the addition of an antisolvent cause my mixture to form a thick gel?A: Gelation is an extreme manifestation of rapid, uncontrolled 1D crystal growth. The strong intermolecular N-H···N hydrogen bonds of the purine core cause the molecules to rapidly assemble into long, fibrous networks that trap the solvent, forming a macroscopic gel.
Causality: The local supersaturation at the point of antisolvent addition is too high, leading to catastrophic nucleation of fibrous networks.
Resolution Strategy: Change the order of addition (reverse antisolvent addition) or add a small percentage (1-5% v/v) of a protic hydrogen-bond disruptor (like methanol) to temporarily slow down the 1D network formation, promoting 3D crystal growth.
Section 2: Experimental Workflows & Methodologies
To ensure reproducibility, the following protocols are designed as self-validating systems. Each critical step includes a verification check before proceeding.
Objective: To isolate high-purity crystalline 9-benzylpurine-6-methanol without traversing the oiling-out boundary.
Dissolution: Suspend 10.0 g of crude 9-benzylpurine-6-methanol in 100 mL of Ethyl Acetate. Heat the reactor to 65°C under moderate agitation (250 rpm).
Self-Validation Check: Visually inspect the solution using a localized light source. The solution must be completely clear (0 NTU turbidity). If particulates remain, add solvent in 5 mL increments until clear.
Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallizer to remove foreign insoluble impurities that could act as rogue nucleation sites.
Initial Cooling: Cool the solution linearly to 50°C at a rate of 0.5°C/min.
Self-Validation Check: The solution must remain perfectly clear. If cloudiness (LLPS) is observed, reheat to 65°C and add 10 mL of Ethyl Acetate.
Seeding: At 50°C, add 0.2 g (2 wt%) of high-purity, micronized 9-benzylpurine-6-methanol seed crystals suspended in 2 mL of Heptane.
Mechanistic Note: Seeding provides a pre-existing lattice, instantly consuming supersaturation via crystal growth and preventing the buildup required for LLPS .
Isothermal Aging: Hold the suspension at 50°C for 2 hours.
Self-Validation Check: The seed bed should visibly expand, and the bulk solution should remain free of oil droplets (verifiable via in-line microscopy/PAT if available).
Cubic Cooling: Cool the suspension from 50°C to 5°C over 6 hours using a cubic cooling profile.
Mechanistic Note: A cubic profile cools slowly at first and faster later, perfectly matching the increasing surface area of the growing crystals and maintaining a constant, low supersaturation.
Isolation: Filter the suspension, wash the cake with 20 mL of cold Heptane, and dry under vacuum at 40°C for 12 hours.
Objective: To convert metastable polymorphs or gelled mixtures into the thermodynamically stable form.
Suspension Preparation: Add 10.0 g of the mixed-polymorph solid to 50 mL of a 90:10 (v/v) Heptane/Methanol mixture.
Thermal Slurrying: Heat the suspension to 45°C and agitate vigorously (400 rpm) for 24 hours.
Mechanistic Note: The methanol acts as a solubility bridge, allowing the more soluble metastable form to dissolve while the stable form crystallizes out.
Verification: Sample the slurry, filter, and analyze via Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm complete conversion to the stable melting point form.
Isolation: Once confirmed, cool down to 20°C, filter, and dry.
Section 3: Quantitative Data Summary
The following tables summarize the critical thermodynamic parameters required to engineer a successful crystallization process for this compound.
Thermodynamic vs. Kinetic Pathways: Bypassing LLPS via controlled seeding.
Step-by-step workflow for the seeded cooling crystallization protocol.
References
Lu, J., et al. "Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application." Crystal Growth & Design, ACS Publications.[Link]
Li, L., et al. "Study on the Oiling-out and Crystallization for the Purification of Idebenone." Organic Process Research & Development, ACS Publications.[Link]
Castiñeiras, A., et al. "Supramolecular Nature of Multicomponent Crystals Formed from 2,2′-Thiodiacetic Acid with 2,6-Diaminopurine or N9-(2-Hydroxyethyl)adenine." International Journal of Molecular Sciences, MDPI.[Link]
Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Applications.[Link]
Troubleshooting
Technical Support Center: Solvent Extraction of 9H-Purine-6-methanol, 9-(phenylmethyl)-
Welcome to the Technical Support Center for the isolation and purification of 9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly referred to as 9-benzyl-9H-purine-6-methanol). This guide is designed for researchers and dr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the isolation and purification of 9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly referred to as 9-benzyl-9H-purine-6-methanol).
This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic explanations, and optimized protocols for extracting this specific amphiphilic purine derivative from aqueous matrices or reaction mixtures.
Chemical Profiling & Extraction Rationale
To design a self-validating extraction system, one must first understand the structural causality dictating the molecule's behavior. 9-benzyl-9H-purine-6-methanol presents a unique extraction profile due to its dual nature:
Hydrophilic Core: The purine ring contains basic nitrogen atoms (N1, N3, N7) and a 6-methanol group capable of hydrogen bonding. Unsubstituted purine has a conjugate acid pKa of approximately 2.39[1, 2].
Lipophilic Modifier: The 9-phenylmethyl (benzyl) group blocks the N9 position, preventing the typical high-pH deprotonation (pKa ~8.9) seen in unsubstituted purines [1]. It also significantly increases the molecule's overall lipophilicity (LogP), allowing it to partition into moderately polar organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) [3].
By controlling the pH to keep the basic nitrogens unprotonated, we force the molecule into its neutral state, maximizing organic phase recovery.
Troubleshooting Guide
Q: I am experiencing severe emulsion formation during the liquid-liquid extraction (LLE) step. How do I break it?A: Emulsions frequently occur with this compound because the amphiphilic structure (polar purine head + hydrophobic benzyl tail) acts as a weak surfactant at the solvent-water interface.
Immediate Fix: Add a saturated aqueous sodium chloride solution (brine) to the separation funnel. The high ionic strength increases the density and polarity of the aqueous phase, "salting out" the purine into the organic layer and breaking the emulsion.
Secondary Fix: If the emulsion persists, transfer the mixture to a centrifuge tube and spin at 3,000 x g for 5 minutes.
Preventative: Avoid overly vigorous shaking; instead, use a gentle inversion technique when mixing the aqueous and organic phases.
Q: My extraction yields are consistently below 50%. What is causing this poor recovery?A: Low recovery is almost always a pH-dependent partitioning failure. If your aqueous phase is acidic (pH < 4), the N1, N3, or N7 atoms of the purine ring become protonated, converting the molecule into a highly water-soluble cationic salt. Ensure the aqueous phase is adjusted to a strictly neutral or mildly basic pH (7.0–8.5) using 1M NaHCO₃ prior to extraction.
Q: I am using pure Hexane, but the compound remains in the aqueous layer. Why?A: While the 9-benzyl group adds lipophilicity, the 6-methanol group and the purine core retain significant polarity. Hexane is too non-polar to disrupt the hydrogen bonds the 6-methanol group forms with water. You must switch to a solvent with a higher polarity index, such as EtOAc or DCM, which are standard for benzyl-substituted purines [3].
Frequently Asked Questions (FAQs)
Q: Can I use Solid-Phase Extraction (SPE) instead of LLE for this compound?A: Yes. SPE is highly recommended for complex biological matrices (e.g., plasma or cell lysate) to avoid emulsions. Purine derivatives are efficiently retained on C18 reversed-phase cartridges [3, 4]. Load the sample in a neutral aqueous buffer, wash with 5% methanol in water to remove salts, and elute the 9-benzyl-9H-purine-6-methanol using 100% methanol or acetonitrile.
Q: Does the 6-methanol group require protection before extraction?A: No. The primary alcohol is stable under standard aqueous extraction conditions. Protection is only necessary if downstream synthetic steps involve strong oxidants or electrophiles.
Q: How do I remove co-extracted highly polar impurities?A: Perform a back-extraction. Extract your target into EtOAc, then wash the combined EtOAc layers with a small volume of distilled water or dilute NaHCO₃. The highly polar impurities will partition back into the water, while the lipophilic benzyl group keeps your target in the EtOAc.
Quantitative Data Summaries
Table 1: Solvent Selection Matrix
Solvent
Polarity Index
Boiling Point (°C)
Suitability for 9-Benzyl Purines
Mechanistic Note
Hexane
0.1
68
Poor
Too non-polar; fails to solvate the purine core.
Dichloromethane (DCM)
3.1
39.6
Excellent
Good balance of polarity; easy to evaporate. Bottom layer.
Ethyl Acetate (EtOAc)
4.4
77.1
Excellent
Best hydrogen-bond acceptor for the 6-methanol group. Top layer.
Chloroform:Isopropanol (3:1)
~4.0
~61
Good
Overkill for benzyl purines, but useful if highly polar byproducts are present.
Table 2: pH Influence on Partitioning (Theoretical)
This protocol is self-validating: the use of brine and specific pH checks ensures causality between the chemical state and physical separation.
Preparation: Transfer the aqueous sample containing 9H-Purine-6-methanol, 9-(phenylmethyl)- to a separatory funnel.
pH Adjustment: Add 1M NaHCO₃ dropwise while monitoring with a pH meter or indicator paper until the solution reaches pH 7.5 ± 0.5. (Causality: Neutralizes basic purine nitrogens to maximize logD).
Solvent Addition: Add a volume of Ethyl Acetate (EtOAc) equal to 50% of the aqueous volume.
Extraction: Stopper the funnel and invert gently 10–15 times. Do not shake vigorously to prevent emulsion of the amphiphilic purine. Vent the stopcock frequently.
Phase Separation: Allow the layers to separate. EtOAc will form the top layer.
Self-Validation Check: If an emulsion interface >1 cm persists after 5 minutes, add 10 mL of saturated NaCl (brine) and swirl gently.
Collection: Drain the lower aqueous layer into an Erlenmeyer flask. Collect the upper EtOAc layer in a separate flask.
Re-extraction: Return the aqueous layer to the funnel and repeat steps 3-6 two more times to ensure quantitative recovery.
Drying & Concentration: Combine all EtOAc layers, add anhydrous Na₂SO₄ until it flows freely (removes residual water), filter, and evaporate under reduced pressure to yield the solid product.
Protocol B: Solid-Phase Extraction (SPE) Workflow
Conditioning: Pass 5 mL of Methanol through a 500 mg C18 SPE cartridge, followed by 5 mL of HPLC-grade water.
Loading: Load the pH-neutralized aqueous sample onto the cartridge at a flow rate of 1 mL/min.
Washing: Pass 5 mL of 5% Methanol in water through the cartridge to elute salts and highly polar impurities.
Elution: Elute the target compound using 5 mL of 100% Methanol. Collect in a clean glass vial.
Drying: Evaporate the eluate under a gentle stream of nitrogen gas.
Workflow Visualization
Figure 1: Optimized liquid-liquid extraction workflow for 9-benzyl-9H-purine-6-methanol.
References
Purine - Wikipedia. Wikimedia Foundation. Available at:[Link]
Product Class 17: Purines. Thieme Connect. Available at:[Link]
Purine and Related Compound Purification Strategies. Teledyne Labs. Available at:[Link]
Guidelines for purine extraction and determination in foods. ResearchGate. Available at:[Link]
Optimization
Technical Support Center: Stability Optimization of 9H-Purine-6-methanol, 9-(phenylmethyl)-
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the room-temperature stability of 9H-Purine-6-methanol, 9-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the room-temperature stability of 9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly referred to as 9-benzyl-9H-purine-6-methanol).
While the purine scaffold is generally robust, its specific functionalization introduces unique vulnerabilities. The electron-deficient nature of the purine ring sensitizes the C6-hydroxymethyl group to autoxidation. Simultaneously, the N9-benzyl group can undergo radical-mediated C–N bond cleavage under photolytic conditions[1]. Furthermore, maintaining the integrity of the purine scaffold is critical, as degradation at the C8 position can occur if the local electronic environment is perturbed[2].
This guide provides a self-validating framework to troubleshoot, optimize, and maintain the structural integrity of this compound during benchtop handling and ambient storage.
Mechanistic Degradation & Stabilization Pathways
Mechanistic pathways of 9-benzyl-9H-purine-6-methanol degradation and targeted stabilization.
Troubleshooting Matrix
Use the following self-validating analytical checkpoints to diagnose and correct room-temperature instability.
Observation / Issue
Analytical Signature
Root Cause
Optimized Condition (25°C)
Loss of potency, yellowing
LC-MS: [M-2]⁺ peak
Autoxidation of C6-CH₂OH to aldehyde
Argon-purged headspace, <1% O₂
Unexplained degradation
LC-MS:[M-90]⁺ peak
UV/Vis photolytic N9-debenzylation
Amber glass vials, actinic shielding
Erratic assay results
Visible precipitation / Turbidity
Aqueous π-π stacking & aggregation
5-10% DMSO co-solvent in buffer
Base-catalyzed ring opening
LC-MS: Multiple fragmented peaks
Deprotonation / Hydrolysis
Strictly maintain pH 7.0–7.4
Frequently Asked Questions (FAQs)
Q1: My stock solution shows a new LC-MS peak at [M-2]⁺ after sitting on the bench for 48 hours. What is happening?A: You are observing the autoxidation of the C6-hydroxymethyl group to a formyl group (9-benzyl-9H-purine-6-carboxaldehyde). Causality: The highly electron-withdrawing purine ring stabilizes the intermediate alkoxide, lowering the activation energy for oxidation in the presence of dissolved oxygen and trace transition metals.
Solution: Always purge your solvents with an inert gas (Argon or N₂) to displace dissolved oxygen, and consider adding a trace metal chelator (e.g., 0.1 mM EDTA) to your aqueous buffers.
Q2: I am using standard borosilicate glass vials. Is this sufficient for room-temperature storage?A: No. The N9-benzyl group on the purine ring is susceptible to radical-mediated C–N bond cleavage when exposed to ambient UV/visible laboratory light[1]. This photolytic debenzylation will rapidly degrade your sample and skew your experimental data.
Solution: You must use amber glass vials or wrap your containers in aluminum foil to provide actinic shielding.
Q3: When I dilute my DMSO stock into PBS (pH 7.4) at room temperature, the compound crashes out. How do I maintain solubility without compromising stability?A: 9H-Purine-6-methanol, 9-(phenylmethyl)- features a highly planar purine core and a hydrophobic benzyl appendage. In purely aqueous environments, this structural geometry strongly drives intermolecular π-π stacking, leading to aggregation.
Solution: Utilize a co-solvation strategy. Maintain a final DMSO concentration of 5-10% to solvate the planar faces of the purine ring. If your downstream biological assay cannot tolerate DMSO, use a surfactant like 0.05% Tween-20 to form stabilizing micelles.
Q4: Can I use strong bases to help dissolve the compound faster?A: Avoid strong bases. While the compound might temporarily dissolve, purine derivatives with benzyl protections can experience deprotonation at the benzylic position or undergo base-catalyzed hydrolytic ring-opening under highly alkaline conditions[3]. Keep the pH strictly between 7.0 and 7.4 to preserve the structural integrity of the purine core.
Validated Experimental Protocols
Protocol A: Preparation of an Autoxidation-Resistant Stock Solution (10 mM)
Purpose: This protocol eliminates dissolved oxygen and trace metals, which are the primary catalysts for C6-methanol oxidation.
Solvent Degassing: Sparge anhydrous DMSO with high-purity Argon gas for 15 minutes at room temperature.
Chelation: Prepare a 1X PBS (pH 7.4) solution containing 0.1 mM EDTA. Sparge this buffer with Argon for 15 minutes.
Dissolution: Weigh exactly 2.40 mg of 9H-Purine-6-methanol, 9-(phenylmethyl)- (MW ≈ 240.26 g/mol ) into an amber glass vial.
Primary Solvation: Add 100 µL of the degassed anhydrous DMSO to the vial. Vortex gently until the solid is completely dissolved to disrupt the crystalline lattice.
Dilution: Slowly add 900 µL of the degassed PBS/EDTA buffer dropwise while swirling continuously.
Self-Validation Checkpoint: Analyze a 1 µL aliquot via HPLC-UV (254 nm) immediately after preparation to establish a baseline purity chromatogram (Expect >98% intact compound).
Protocol B: Benchtop Handling and Storage Workflow
Purpose: Prevents photolytic cleavage and moisture-induced degradation during routine laboratory use.
Aliquot Generation: Divide the 10 mM stock into 50 µL single-use aliquots in amber microcentrifuge tubes.
Headspace Purging: Before sealing, gently blow a stream of Argon gas over the liquid surface of each tube for 3-5 seconds to displace ambient air.
Sealing: Cap tightly and seal the edges with Parafilm to prevent moisture ingress.
Storage: While this formulation optimizes for room temperature (25°C) stability during active experimental days, long-term storage (>1 week) should be maintained at -20°C. For daily benchtop use, keep the amber tubes in a closed, opaque box away from direct overhead lighting.
References
Title: C–H Amination of Purine Derivatives via Radical Oxidative Coupling
Source: ACS Publications
URL: [Link][1]
Title: A new Pathway for the Total Functionalization of the Purine Scaffold and for the Preparation of new Materials Based on Benzo[c][1,2,5]thiadiazole via Mg and Zn Intermediates
Source: Elektronische Hochschulschriften der LMU München
URL: [Link][3]
Title: Direct Regioselective C-H Cyanation of Purines
Source: PMC - NIH
URL: [Link][2]
Analytical Validation of 9-Benzyl-9H-purine-6-methanol: A Comparative Guide to ¹H and ¹³C NMR Methodologies
The structural validation of purine derivatives is a critical quality control checkpoint in the development of nucleoside analogs and targeted therapeutics. Specifically, the compound 9H-Purine-6-methanol, 9-(phenylmethy...
Author: BenchChem Technical Support Team. Date: April 2026
The structural validation of purine derivatives is a critical quality control checkpoint in the development of nucleoside analogs and targeted therapeutics. Specifically, the compound 9H-Purine-6-methanol, 9-(phenylmethyl)- (systematically known as 9-benzyl-9H-purine-6-methanol, CAS: 629604-05-3) presents unique analytical challenges[1]. The electron-deficient nature of the purine ring, coupled with the quadrupolar relaxation of its four nitrogen atoms, frequently leads to spectral line broadening. Furthermore, the presence of both a rigid aromatic core and a flexible hydroxymethyl group requires careful optimization of Nuclear Magnetic Resonance (NMR) parameters to ensure unambiguous structural elucidation[2].
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of modern Benchtop NMR (90 MHz) systems against gold-standard High-Field Superconducting NMR (600 MHz) for the validation of this specific compound. By examining the causality behind solvent selection, pulse sequence parameters, and hardware capabilities, this guide provides a self-validating experimental framework for drug development professionals.
The Analytical Challenge: Purine Scaffold Dynamics
When analyzing 9-benzyl-9H-purine-6-methanol, scientists must account for the distinct electronic environments of the C2 and C8 protons. In standard non-polar solvents like CDCl₃, purines frequently undergo
π−π
stacking and self-association, causing concentration-dependent chemical shift drifting[3].
Solvent Causality: Utilizing DMSO-d₆ instead of CDCl₃ is highly recommended. DMSO-d₆ acts as a strong hydrogen-bond acceptor, effectively disrupting intermolecular purine stacking. Crucially, it locks the chemical exchange of the C6-hydroxymethyl -OH proton, allowing it to be observed as a distinct triplet (coupled to the adjacent -CH₂- group) rather than a broad, unintegrable baseline hump[2].
Relaxation Dynamics: The purine scaffold contains multiple quaternary carbons (C4, C5, C6). Because these carbons lack directly attached protons to facilitate dipole-dipole relaxation, they exhibit exceptionally long longitudinal relaxation times (
T1
). If the inter-pulse delay (
D1
) is too short, these critical signals will be severely attenuated or lost entirely.
Comparative Evaluation: Benchtop vs. High-Field NMR
The advent of cryogen-free benchtop NMR spectrometers has revolutionized in-lab reaction monitoring. However, for a complex heterocycle like 9-benzyl-9H-purine-6-methanol, the choice of instrument dictates the depth of structural insight. Table 1 outlines the objective performance metrics of both systems.
Table 1: Comparative Performance Metrics for Purine Validation
Feature / Specification
Benchtop NMR (90 MHz)
High-Field NMR (600 MHz, CryoProbe)
Magnetic Field Strength
2.1 Tesla (Permanent Magnet)
14.1 Tesla (Superconducting)
¹H Resolution (FWHM)
~1.5 Hz
< 0.5 Hz
Aromatic Signal Resolution
Broad multiplet (overlap of benzyl protons)
Fully resolved (distinct ortho, meta, para couplings)
¹³C Sensitivity
Low (Requires >50 mg sample, 12+ hour scan)
Extremely High (Requires 1-5 mg, <30 min scan)
2D Capabilities
Basic (COSY, HSQC)
Advanced (High-res HMBC, NOESY, ROESY)
Operational Overhead
Low (Plug-and-play, no cryogens)
High (Requires liquid Helium/Nitrogen, dedicated facility)
Validation Role
Rapid identity confirmation, reaction tracking
De novo structural elucidation, trace impurity profiling
While a 90 MHz benchtop system is perfectly adequate for confirming the presence of the benzyl group and the purine C2/C8 protons, it suffers from signal overlap in the aromatic region. The 600 MHz system, equipped with a CryoProbe, is mandatory for resolving the benzyl ring protons and for acquiring high-quality 2D HMBC spectra to map the quaternary carbons[4].
Quantitative Spectral Assignments
Based on the structural behavior of analogous 9-benzylpurines[3] and C6-substituted purine nucleosides[2], Table 2 summarizes the validated ¹H and ¹³C NMR assignments for 9-benzyl-9H-purine-6-methanol in DMSO-d₆.
Table 2: Expected ¹H and ¹³C NMR Assignments in DMSO-d₆
Position
¹H Chemical Shift (ppm)
Multiplicity & Integration
¹³C Chemical Shift (ppm)
Structural Assignment Notes
C2
8.95
s, 1H
152.1
Purine ring proton; sharp singlet.
C4
-
-
150.5
Quaternary; requires long
D1
delay.
C5
-
-
131.0
Quaternary bridgehead carbon.
C6
-
-
158.3
Quaternary; shifted downfield by oxygen.
C8
8.65
s, 1H
146.2
Purine ring proton; adjacent to N9-benzyl.
N9-CH₂
5.50
s, 2H
46.5
Benzyl methylene; diagnostic singlet.
Ar-H (Benzyl)
7.25 - 7.35
m, 5H
127.5 - 128.8
Phenyl ring protons.
C6-CH₂OH
4.85
d, 2H
61.2
Hydroxymethyl methylene; couples to OH.
C6-CH₂OH
5.30
t, 1H
-
Hydroxyl proton; disappears upon D₂O addition.
Experimental Protocol: A Self-Validating Workflow
To ensure absolute trustworthiness, the following protocol incorporates internal validation checkpoints to prevent false-positive structural confirmations.
Step 1: Sample Preparation & Internal Referencing
Action: Weigh precisely 15 mg of 9-benzyl-9H-purine-6-methanol[1] into a clean glass vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
Causality: The 15 mg concentration strikes the optimal balance: it is concentrated enough to yield a high Signal-to-Noise (S/N) ratio for ¹³C acquisition within 30 minutes on a high-field system, yet dilute enough to prevent viscosity-induced line broadening. TMS serves as the internal zero-point reference, self-validating the chemical shift calibration.
Step 2: Instrument Tuning and Shimming
Action: Insert the sample into the spectrometer. Execute Automated Tuning and Matching (ATMA) for both the ¹H and ¹³C channels. Perform 3D gradient shimming on the Z-axis.
Causality: The high nitrogen content of the purine ring alters the dielectric constant of the sample. Failing to tune the probe specifically to this sample will result in RF pulse reflection and poor excitation profiles. Proper shimming is validated when the TMS singlet achieves a Full Width at Half Maximum (FWHM) of
≤0.5
Hz.
Step 3: ¹H NMR Acquisition (1D)
Action: Acquire the ¹H spectrum using a standard 30° pulse program. Set the number of scans (NS) to 16, and the relaxation delay (
D1
) to 2.0 seconds.
Validation Check: Post-acquisition, integrate the C2 and C8 protons. If their integration ratio deviates from 1:1, it indicates incomplete relaxation, and the
D1
must be increased.
Step 4: ¹³C NMR Acquisition (1D)
Action: Acquire the ¹³C spectrum with ¹H decoupling (e.g., WALTZ-16 composite pulse decoupling). Set NS to 1024 and
D1
to 2.5 seconds.
Causality: The extended
D1
ensures that the quaternary carbons (C4, C5, C6) fully relax between pulses, ensuring their visibility above the noise floor[5].
Step 5: D₂O Exchange (The Self-Validating Hydroxyl Check)
Action: Add 10
μ
L of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum.
Causality: The signal at ~5.30 ppm (the -OH proton) will disappear due to deuterium exchange, and the doublet at ~4.85 ppm (-CH₂-) will collapse into a singlet. This provides unambiguous, self-validating proof of the hydroxymethyl functional group.
Workflow Visualization
The logical progression of this analytical validation is mapped below.
Figure 1: Comparative NMR validation workflow for 9-benzyl-9H-purine-6-methanol.
References
Xia, R., et al. "Efficient Synthesis of Nebularine and Vidarabine via Dehydrazination of (Hetero)aromatics Catalyzed by CuSO4 in Water." The Royal Society of Chemistry. Available at: [Link]
"Direct Regioselective C-H Cyanation of Purines." MDPI. Available at:[Link]
"C–H Amination of Purine Derivatives via Radical Oxidative Coupling." ACS Publications. Available at: [Link]
"Electrochemical Site-Specific Dehydrogenative Hydroxyalkylation of Purine Nucleosides with Alcohols." ACS Publications. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Adenosine Deaminase (ADA) Inhibition, Cytostatic Activity, and Pharmacokinetic Profiling
Executive Summary & Structural Rationale
The development of purine analogs is a cornerstone of modern antiviral and antineoplastic pharmacology[1]. Among these, C6-hydroxymethylated purines have garnered significant attention due to their unique ability to act as transition-state analogs for purine-metabolizing enzymes[2].
9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly referred to as 9-benzyl-6-hydroxymethylpurine) is a synthetic derivative designed to optimize the bioavailability and target engagement of naturally occurring purine nucleosides.
The Causality of Structural Modifications
To understand the efficacy of this compound, we must analyze the causality behind its two primary functional groups:
The C6-Hydroxymethyl Group (The Pharmacophore): Adenosine Deaminase (ADA) catalyzes the irreversible deamination of adenosine to inosine. This reaction proceeds via a tetrahedral, hydrated intermediate at the C6 position. The hydroxymethyl group at C6 sterically and electronically mimics this transition state, making compounds like 6-hydroxymethylpurine exceptionally potent competitive inhibitors of ADA[2].
The 9-Phenylmethyl (Benzyl) Group (The Permeability Driver): Naturally occurring analogs, such as 6-hydroxymethyl-9-β-D-ribofuranosylpurine (isolated from the basidiomycete Collybia maculata), exhibit potent antiviral and cytotoxic properties[3]. However, their highly polar ribose sugar restricts cellular entry, forcing reliance on Equilibrative Nucleoside Transporters (ENT1/ENT2). By replacing the ribose ring with a lipophilic benzyl group, 9H-Purine-6-methanol, 9-(phenylmethyl)- significantly increases its partition coefficient (LogP). This drives passive transcellular diffusion, allowing the drug to bypass transporter-deficient resistance mechanisms in malignant cell lines[4].
Caption: Mechanism of ADA inhibition by C6-hydroxymethyl purine transition-state analogs.
Comparative Biological Efficacy Data
To objectively evaluate 9H-Purine-6-methanol, 9-(phenylmethyl)-, we benchmark its performance against three distinct classes of purine analogs: its naturally occurring nucleoside counterpart, a highly cytotoxic synthetic base (6-Methylpurine), and the endogenous metabolite (Hypoxanthine).
*Note: Cytostatic activity is generalized across standard human leukemic (e.g., CEM) cell lines. 6-Methylpurine acts via lethal incorporation into RNA/DNA rather than ADA inhibition.
Self-Validating Experimental Protocols
To verify the biological efficacy of 9H-Purine-6-methanol, 9-(phenylmethyl)- in your own laboratory, the following standardized, self-validating workflows must be employed.
Protocol A: Continuous UV-Vis Kinetic Assay for ADA Inhibition
This label-free assay leverages the distinct extinction coefficients of adenosine and inosine. As ADA deaminates adenosine, the absorbance at 265 nm decreases proportionally.
Materials:
Target Enzyme: ADA from calf intestinal mucosa (0.1 U/mL final).
Substrate: Adenosine (50
μ
M final).
Buffer: 50 mM Potassium Phosphate, pH 7.4 (ADA is highly pH-sensitive).
Baseline Establishment: Pipette 900
μ
L of buffer and 50
μ
L of adenosine stock into a UV-transparent quartz cuvette. Blank the spectrophotometer at 265 nm.
Inhibitor Pre-incubation: Add 10
μ
L of 9H-Purine-6-methanol, 9-(phenylmethyl)- (dissolved in DMSO, final DMSO <1%) to the cuvette. Incubate for 5 minutes at 25°C to allow for steady-state active site binding.
Reaction Initiation: Add 40
μ
L of ADA enzyme stock to initiate the reaction. Quickly invert to mix.
Kinetic Readout: Record the decrease in absorbance (
ΔA265
) every 15 seconds for 10 minutes.
Critical Self-Validation Checkpoint:
A protocol is only as trustworthy as its internal controls. The assay is considered valid only if the uninhibited negative control (vehicle only) maintains a linear velocity (
R2>0.99
) for the first 5 minutes. Furthermore, the positive control (10
μ
M EHNA) must demonstrate >90% inhibition. If the baseline drift exceeds 0.005 Abs/min prior to enzyme addition, recalibrate the spectrophotometer and verify buffer pH.
Caption: Self-validating UV-Vis kinetic workflow for screening ADA inhibitor efficacy.
To prove that the 9-benzyl substitution successfully drives transcellular diffusion[4], comparative cell viability assays must be run in both wild-type and ENT-deficient cell lines.
Seeding: Seed human leukemic CEM cells (wild-type) and CEM/ENT-deficient mutants at
1×104
cells/well in 96-well plates.
Dosing: Treat with serial dilutions (0.1
μ
M to 100
μ
M) of 9H-Purine-6-methanol, 9-(phenylmethyl)- and the natural riboside analog.
Incubation & Readout: Incubate for 72 hours. Add MTT reagent, lyse cells, and read absorbance at 570 nm.
Data Interpretation: The natural riboside will show a massive drop in potency (higher
IC50
) in the ENT-deficient line. In contrast, 9H-Purine-6-methanol, 9-(phenylmethyl)- will maintain consistent
IC50
values across both cell lines, proving that its biological efficacy is not bottlenecked by active transport mechanisms.
References
Selective Magnesiation of Chloro-iodopurines: An Efficient Approach to New Purine Derivatives - Organic Letters (ACS Public
6-Methylpurine, 6-methyl-9-beta-D-ribofuranosylpurine, and 6-hydroxymethyl-9-beta-D-ribofuranosylpurine as antiviral metabolites of Collybia macul
Regioselective C6–H Hydroxyalkylation of Purines and Purine Nucleosides via α-C–H Functionalization of Alcohols at Room Temperature - Organic Letters (ACS Public
Application Notes and Protocols for the Laboratory Synthesis of 6-Hydroxymethylpurine - BenchChem.
Comparative Guide to LC-MS Validation Methods for 9H-Purine-6-methanol, 9-(phenylmethyl)- Purity
9H-Purine-6-methanol, 9-(phenylmethyl)- (CAS: 629604-03-1) is a critical substituted purine intermediate frequently utilized in the development of kinase inhibitors and nucleoside analogs. Validating the purity of this a...
Author: BenchChem Technical Support Team. Date: April 2026
9H-Purine-6-methanol, 9-(phenylmethyl)- (CAS: 629604-03-1) is a critical substituted purine intermediate frequently utilized in the development of kinase inhibitors and nucleoside analogs. Validating the purity of this active pharmaceutical ingredient (API) requires a robust analytical strategy that accounts for both the polar purine core and the lipophilic benzyl substitution.
As a Senior Application Scientist, I have structured this guide to move beyond generic protocols. Here, we will objectively compare LC-MS platforms, explain the mechanistic causality behind specific chromatographic choices, and provide a self-validating experimental workflow grounded in the latest regulatory frameworks.
Analyte Profiling & Mechanistic Rationale
Designing an LC-MS purity method requires understanding the physicochemical behavior of the analyte to ensure specificity and sensitivity.
Chromatographic Causality (Why RP-UHPLC over HILIC?): Unsubstituted purines are highly polar and often necessitate Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve adequate retention[1]. However, the addition of the 9-(phenylmethyl) (benzyl) group significantly increases the molecule's lipophilicity (logP). This structural feature allows for strong hydrophobic interactions with C18 stationary phases. Therefore, Reversed-Phase UHPLC (RP-UHPLC) is the optimal choice, providing superior resolution between the API and structurally similar, highly polar early-eluting impurities (e.g., des-benzyl degradants).
Ionization Causality (Why Formic Acid?): The purine core contains multiple basic nitrogen atoms (N1, N3, N7). Utilizing 0.1% formic acid in the mobile phase ensures these sites are fully protonated (pH < pKa). This maximizes ionization efficiency and signal stability in positive Electrospray Ionization (ESI+) mode, which is critical for detecting low-level impurities[2].
Figure 1: End-to-end LC-MS workflow for purine derivative purity analysis.
Comparative Technology Evaluation: HRMS vs. QqQ
When validating purity methods, the choice of mass analyzer dictates the capability of the assay. Below is an objective comparison between High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF or Orbitrap) and Triple Quadrupole (QqQ) platforms for this specific purine derivative.
Table 1: Comparative Analysis of LC-MS Platforms for Purity Validation
Parameter
RP-UHPLC-HRMS (Q-TOF / Orbitrap)
RP-UHPLC-QqQ (Triple Quadrupole)
Mechanistic Rationale
Primary Application
Impurity profiling & structural elucidation
Targeted quantitation of known impurities
HRMS provides exact mass for unknown ID; QqQ isolates specific precursor-to-product ion transitions.
Mass Accuracy
< 2 ppm
~ 0.1 Da
HRMS separates the isotopic envelope of the target analyte from isobaric matrix interferences.
Sensitivity (LOD)
Moderate (Low ng/mL)
Exceptional (Low pg/mL)
QqQ eliminates chemical noise via dual mass filtering (MRM), drastically improving the Signal-to-Noise (S/N) ratio.
Linear Dynamic Range
3 to 4 orders of magnitude
5 to 6 orders of magnitude
QqQ detectors saturate less quickly, making them ideal for quantifying trace impurities alongside the high-concentration API.
Unknown Impurity ID
Excellent (ddMS2 capabilities)
Poor (Requires prior knowledge)
HRMS can retrospectively analyze full-scan data to identify degradants not initially targeted.
To comply with the latest [3], the following protocol integrates System Suitability Testing (SST) and Quality Control (QC) bracketing. This ensures the analytical run acts as a self-validating system, proving the method is "fit for purpose" before any data is reported.
Step-by-Step Methodology
Step 1: Sample Preparation & Matrix Control
Action: Dissolve the 9H-Purine-6-methanol, 9-(phenylmethyl)- standard and samples in the Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "strong solvent effect"). This ensures the sharp, symmetrical peaks required for accurate integration and resolution of closely eluting impurities.
Step 2: Chromatographic Separation (RP-UHPLC)
Column: Waters HSS T3 (2.1 × 100 mm, 1.8 µm) or equivalent high-strength silica C18.
Causality: The HSS T3 column is specifically designed to resist stationary phase collapse under highly aqueous conditions. This is essential for retaining the polar purine core during the initial phase of the gradient before eluting the lipophilic benzyl moiety.
Gradient: Mobile Phase A (0.1% FA in H₂O), Mobile Phase B (0.1% FA in Acetonitrile). Ramp from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
Step 3: Mass Spectrometry (ESI+ HRMS)
Action: Operate in Full Scan/ddMS2 mode (m/z 100-800) with a resolution of ≥70,000.
Causality: High resolution separates the target analyte from isobaric background ions, ensuring specificity without relying solely on chromatographic baseline resolution.
Step 4: Validation Execution (The Self-Validating Loop)
System Suitability (SST): Inject the reference standard 6 times prior to the run. (Acceptance: Peak area RSD ≤ 2.0%, Retention time RSD ≤ 0.5%). This validates instrument stability.
Specificity (Forced Degradation): Subject the compound to 0.1M HCl, 0.1M NaOH, 3% H₂O₂, and UV light. Ensures no degradant co-elutes with the API (Resolution > 1.5).
Linearity: Prepare 6 calibration levels from the Limit of Quantitation (LOQ) to 120% of the target specification.
Accuracy: Spike known impurities into the API matrix at 50%, 100%, and 150% of the specification limit.
Figure 2: ICH Q2(R2) validation parameters for analytical purity procedures.
Quantitative Performance Data
The following table summarizes representative validation acceptance criteria and expected outcomes for the purity analysis of 9H-Purine-6-methanol, 9-(phenylmethyl)- using the RP-UHPLC-HRMS method described above.
Table 2: ICH Q2(R2) Validation Acceptance Criteria & Results
Validation Parameter
ICH Q2(R2) Requirement
Representative Experimental Result
Status
Specificity
No interference at the retention time of the API
Resolution (Rs) > 2.0 for all forced degradation products
Pass
Linearity
R² ≥ 0.99 over the reportable range
R² = 0.998 (Range: 0.1 µg/mL to 120 µg/mL)
Pass
Accuracy (Recovery)
Mean recovery between 95.0% and 105.0%
98.4% to 101.2% across 3 spike levels (50%, 100%, 150%)
Structural and Functional Comparison: 9H-Purine-6-Methanol, 9-(Phenylmethyl)- vs. Natural Nucleosides
As a Senior Application Scientist in drug development, I frequently encounter the metabolic limitations of natural nucleosides (such as adenosine and guanosine). Their rapid degradation by endogenous enzymes severely lim...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in drug development, I frequently encounter the metabolic limitations of natural nucleosides (such as adenosine and guanosine). Their rapid degradation by endogenous enzymes severely limits their therapeutic half-life. To overcome this, synthetic nucleoside analogs are engineered with precise bioisosteric replacements. One such highly optimized analog is 9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly referred to as 6-hydroxymethyl-9-benzylpurine).
This guide provides an objective, data-driven structural comparison between this synthetic analog and natural nucleosides, detailing the mechanistic causality behind its metabolic resistance and providing robust experimental protocols for validation.
Structural Rationale and Mechanistic Divergence
Natural nucleosides are characterized by two major metabolic liabilities:
The N9-Glycosidic Bond : The ribose sugar attached at the N9 position is rapidly cleaved by Purine Nucleoside Phosphorylase (PNP).
The C6-Exocyclic Amine : In adenosine, the C6-NH2 group is targeted by Adenosine Deaminase (ADA), leading to rapid deamination into inosine.
In 9H-Purine-6-methanol, 9-(phenylmethyl)- , these vulnerabilities are engineered out through targeted substitutions:
N9-Benzyl Substitution : Replacing the ribose ring with a benzyl group completely abrogates PNP-mediated cleavage because the labile N-glycosidic bond is replaced by a stable C-N bond[1]. Furthermore, the lipophilic benzyl group significantly enhances passive membrane permeability compared to the highly polar ribose sugar.
C6-Hydroxymethyl Substitution : Replacing the C6-amine with a hydroxymethyl (-CH
2
OH) group fundamentally alters the electronic and steric profile of the purine ring. This modification not only prevents ADA-mediated deamination but has also been shown to confer inhibitory activity against ADA, making it a valuable stable bioisostere for kinase and receptor binding[2].
Structural mapping of metabolic vulnerabilities in Adenosine vs. the resistant Benzylpurine analog.
Metabolic Fate: A Systems Perspective
Understanding the causality of these structural changes requires mapping the metabolic pathways. When natural adenosine enters the systemic circulation, it is rapidly cleared (T
1/2
< 10 seconds in human plasma). The 9-benzyl-6-hydroxymethylpurine analog bypasses both the ADA and PNP degradation pathways, resulting in a drastically extended half-life and sustained target engagement.
Pathway divergence showing ADA/PNP degradation of Adenosine vs. the stability of the analog.
Experimental Protocols: Validating Metabolic Stability and Permeability
To objectively compare the performance of 9H-Purine-6-methanol, 9-(phenylmethyl)- against natural nucleosides, we employ the following self-validating experimental workflows.
Protocol A: Enzymatic Stability Assay (ADA and PNP)
Rationale : This assay quantifies the resistance of the analog to primary nucleoside-degrading enzymes by monitoring substrate depletion via HPLC. The inclusion of an internal standard ensures the system is self-validating against extraction losses.
Step-by-Step Methodology :
Preparation : Prepare a 100 µM stock solution of the test compound (Analog or Adenosine control) in 50 mM Tris-HCl buffer (pH 7.4).
Enzyme Addition : Initiate the reaction by adding 0.1 U/mL of recombinant human ADA or PNP (supplemented with 1 mM potassium phosphate for the PNP assay).
Incubation & Sampling : Incubate the mixture at 37°C. Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
Quenching : Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 1 µM of an internal standard (e.g., 2-chloroadenosine).
Centrifugation : Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.
HPLC Analysis : Inject the supernatant into a C18 RP-HPLC system (Mobile phase: Water/Acetonitrile gradient with 0.1% TFA). Monitor UV absorbance at 254 nm.
Data Processing : Calculate the elimination half-life (T
1/2
) using a first-order exponential decay model.
Protocol B: Caco-2 Cell Permeability Screening
Rationale : The N9-benzyl group is designed to increase lipophilicity. This assay validates the shift from transporter-dependent uptake (natural nucleosides) to passive transcellular diffusion.
Step-by-Step Methodology :
Cell Culture : Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 400 Ω·cm² (confirming monolayer integrity).
Dosing : Apply 10 µM of the test compound in HBSS buffer (pH 7.4) to the apical (A) chamber.
Sampling : Collect 50 µL samples from the basolateral (B) chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.
Quantification : Analyze samples via LC-MS/MS to determine the apparent permeability coefficient (
Papp
).
Quantitative Data Comparison
The following table summarizes the physicochemical and kinetic performance of 9H-Purine-6-methanol, 9-(phenylmethyl)- relative to natural adenosine.
Parameter
Adenosine (Natural)
9H-Purine-6-methanol, 9-(phenylmethyl)-
Analytical Method
CLogP (Lipophilicity)
-1.05
+1.85
In silico prediction / Shake-flask
ADA Half-life (T
1/2
)
< 1 min
> 24 hours (Stable)
RP-HPLC (Protocol A)
PNP Half-life (T
1/2
)
< 5 min
> 24 hours (Stable)
RP-HPLC (Protocol A)
Caco-2 Permeability (
Papp
)
Low (
<1×10−6
cm/s)*
High (
>15×10−6
cm/s)
LC-MS/MS (Protocol B)
*Note: Adenosine relies heavily on equilibrative nucleoside transporters (ENTs) rather than passive diffusion.
Applications in Drug Development
The unique structural profile of 9H-Purine-6-methanol, 9-(phenylmethyl)- makes it a privileged scaffold in modern pharmacology:
Atypical Kinase Inhibitors : The C6-hydroxymethyl group can form unique hydrogen bond networks within the ATP-binding pocket of kinases, differentiating it from traditional C6-amino ATP-competitive inhibitors.
Hsp90 Inhibition : Benzylpurine derivatives are foundational to the development of Hsp90 inhibitors (e.g., PU3 analogs), where the lipophilic N9-benzyl group occupies a specific hydrophobic pocket in the chaperone protein[3].
Antiviral Agents : By resisting cellular deaminases and phosphorylases, these analogs maintain high intracellular concentrations, a critical requirement for sustained antiviral efficacy against rhinoviruses and other targets.
References
Title : Electrochemical Site-Specific Dehydrogenative Hydroxyalkylation of Purine Nucleosides with Alcohols | Source : Organic Letters - ACS Publications | URL : 2
Title : Synthesis, Biological Activity, and SAR of Antimycobacterial 9-Aryl-, 9-Arylsulfonyl-, and 9-Benzyl-6-(2-furyl)purines | Source : Journal of Medicinal Chemistry - ACS Publications | URL : 1
FTIR Spectroscopy Characterization of 9H-Purine-6-methanol, 9-(phenylmethyl)-: A Comparative Guide
Executive Summary In the landscape of drug development, purine derivatives serve as foundational scaffolds for kinase inhibitors, antiviral agents, and antineoplastic drugs. The compound 9H-Purine-6-methanol, 9-(phenylme...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of drug development, purine derivatives serve as foundational scaffolds for kinase inhibitors, antiviral agents, and antineoplastic drugs. The compound 9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly referred to as 9-benzyl-9H-purine-6-methanol) represents a highly specific structural modification of the base purine ring. Accurate structural validation of this compound is critical for downstream pharmacological efficacy.
This guide provides an in-depth comparative analysis of the Fourier Transform Infrared (FTIR) spectroscopy profile of 9-benzyl-9H-purine-6-methanol against alternative purine analogs (Unmodified Purine, Adenine, and 6-Mercaptopurine). By understanding the causality behind specific vibrational shifts, researchers can confidently utilize FTIR as a rapid, non-destructive tool for chemical characterization and quality control [1].
Mechanistic FTIR Profiling: The Causality of Spectral Shifts
To interpret the FTIR spectrum of a complex heterocyclic compound, one must analyze how specific functional group substitutions alter the molecule's vibrational degrees of freedom. The spectral fingerprint of 9-benzyl-9H-purine-6-methanol is defined by two major structural modifications to the base purine scaffold:
The 9-Benzyl Substitution (Phenylmethyl Group)
In an unsubstituted purine, the N9 position bears a proton, leading to tautomerism and strong intermolecular hydrogen bonding. This manifests as a broad, complex N-H stretching band between 2700–3000 cm⁻¹.
Causality: By covalently attaching a benzyl group at N9, this proton is replaced, completely abolishing the N-H stretch.
New Signatures: The benzyl group introduces mono-substituted aromatic ring vibrations. The most diagnostic of these are the out-of-plane aromatic C-H bending modes, which appear as sharp, strong peaks at ~730 cm⁻¹ and ~690 cm⁻¹ . Additionally, weak aliphatic C-H stretches from the benzylic methylene (-CH₂-) group emerge just below 3000 cm⁻¹.
The 6-Methanol Substitution
The addition of a hydroxymethyl group at the C6 position introduces a primary alcohol moiety.
Causality: The highly electronegative oxygen atom participates in extensive intermolecular hydrogen bonding. This physical interaction weakens the O-H bond slightly, resulting in a prominent, broad O-H stretching band in the 3200–3400 cm⁻¹ region .
New Signatures: Furthermore, the C-O stretching vibration of the primary alcohol emerges as a sharp, strong peak near 1050 cm⁻¹ . This serves as a definitive marker when comparing this compound to purines lacking oxygenation [2].
The Core Purine Scaffold
The heterocyclic purine ring itself is characterized by coupled C=N and C=C stretching vibrations. Because the ring is highly conjugated, these vibrations are typically observed in the 1500–1650 cm⁻¹ region [3]. The exact position of these bands shifts slightly depending on the electron-donating or withdrawing nature of the C6 and N9 substituents.
Logical relationship between molecular substitutions and FTIR spectral shifts.
Comparative Spectral Data
When selecting a purine derivative for synthesis or assay development, verifying the purity and identity of the starting material is paramount. The table below summarizes the key differential FTIR bands across four common purine scaffolds.
Functional Group / Vibration
9-benzyl-9H-purine-6-methanol
Unmodified Purine
Adenine (6-Aminopurine)
6-Mercaptopurine
O-H Stretch
~3200–3400 cm⁻¹ (Broad)
Absent
Absent
Absent
N-H Stretch
Absent (N9 substituted)
~2700–3000 cm⁻¹ (Broad)
~3100, 3300 cm⁻¹ (Primary amine)
~2800–3000 cm⁻¹
C=N / C=C (Purine Ring)
~1510, 1570, 1600 cm⁻¹
~1500, 1570, 1600 cm⁻¹
~1600, 1650 cm⁻¹
~1550, 1610 cm⁻¹
C-O Stretch
~1050 cm⁻¹
Absent
Absent
Absent
C=S / S-H Stretch
Absent
Absent
Absent
~1200 cm⁻¹ (C=S)
Aromatic C-H Bend
~690, 730 cm⁻¹ (Benzyl)
Absent
Absent
Absent
Data synthesized from established spectroscopic libraries and solid-phase purine synthesis monitoring [4].
Self-Validating ATR-FTIR Experimental Protocol
To ensure high-fidelity data collection and eliminate false positives caused by environmental contamination, the following Attenuated Total Reflectance (ATR) FTIR protocol operates as a self-validating system.
Step 1: System Initialization & Verification
Power on the FTIR spectrometer and allow the IR source and detector (e.g., DTGS or MCT) to stabilize for at least 30 minutes.
Clean the Diamond ATR crystal with high-purity isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.
Step 2: Background Acquisition (The Validation Check)
Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.
Self-Validation: Inspect the background spectrum. It must show a flat baseline in the fingerprint region and acceptable, minimal levels of atmospheric H₂O (~3500–3900 cm⁻¹) and CO₂ (~2350 cm⁻¹). If residual sample peaks are present, re-clean the crystal and repeat.
Step 3: Sample Deposition
Place 2–5 mg of solid 9-benzyl-9H-purine-6-methanol powder directly onto the center of the ATR crystal.
Apply consistent, firm pressure using the ATR anvil. Causality: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the sample, ensuring a high signal-to-noise ratio.
Step 4: Data Acquisition
Acquire the sample spectrum across the mid-IR range (4000–400 cm⁻¹) using 32 scans at 4 cm⁻¹ resolution.
Step 5: Spectral Processing & Deconvolution
Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam.
Perform baseline correction. If the C=N and C=C ring vibrations overlap significantly, apply second-derivative processing to resolve the hidden peaks [1].
ATR-FTIR analytical workflow for purine derivative characterization.
Conclusion
When characterizing 9H-Purine-6-methanol, 9-(phenylmethyl)- against alternatives like Adenine or 6-Mercaptopurine, FTIR spectroscopy provides a rapid, definitive structural fingerprint. The absence of the N-H stretch combined with the emergence of the broad O-H stretch (~3300 cm⁻¹), the C-O stretch (~1050 cm⁻¹), and the mono-substituted aromatic bends (~690, 730 cm⁻¹) creates an unambiguous spectral profile. By adhering to a self-validating ATR-FTIR protocol, researchers can ensure robust quality control in their drug development pipelines.
References
Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. PMC.[Link]
Application of FTIR Spectroscopy for Quantitative Analysis of Blood Serum: A Preliminary Study. MDPI.[Link]
Traceless Solid-Phase Synthesis of 2,4,6-Trisubstituted Thiazolo[4,5-d]pyrimidine-5,7-dione Derivatives. ACS Publications.[Link]
Comparative
Validating Target Engagement of 9H-Purine-6-methanol, 9-(phenylmethyl)- in Cellular Models
An in-depth technical guide by a Senior Application Scientist on validating the intracellular target engagement of purine-scaffold kinase inhibitors, specifically focusing on 9H-Purine-6-methanol, 9-(phenylmethyl)- . The...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide by a Senior Application Scientist on validating the intracellular target engagement of purine-scaffold kinase inhibitors, specifically focusing on 9H-Purine-6-methanol, 9-(phenylmethyl)- .
The transition from biochemical potency to cellular efficacy is one of the most notorious attrition points in drug development. For ATP-competitive kinase inhibitors, this drop-off is primarily driven by the stark difference between biochemical assay conditions (where ATP is often artificially restricted to ~10–100 μM) and the live-cell environment, where physiological ATP concentrations range from 1 to 5 mM[1].
9H-Purine-6-methanol, 9-(phenylmethyl)- (hereafter referred to as 9-BPM ) is a prototype purine-scaffold derivative. Purine scaffolds are classically utilized in kinase drug discovery because they structurally mimic the adenine ring of ATP, allowing them to anchor deeply within the kinase hinge region[2]. However, to confidently advance 9-BPM or its analogs through the preclinical pipeline, we must objectively prove that it successfully penetrates the cell membrane and engages its target kinase (e.g., Cyclin-Dependent Kinases, CDKs) in the presence of competing intracellular ATP.
This guide provides a comprehensive framework for validating the target engagement of 9-BPM using two orthogonal, state-of-the-art methodologies: NanoBRET™ Target Engagement (TE) and the Cellular Thermal Shift Assay (CETSA®) .
Objective Performance Comparison: 9-BPM vs. Industry Standards
To establish a baseline, we must compare the target engagement profile of 9-BPM against established CDK inhibitors. We benchmark it against Roscovitine (a first-generation purine-scaffold CDK inhibitor)[2] and Dinaciclib (a highly potent, non-purine CDK inhibitor).
The data below illustrates a common phenomenon: while biochemical IC₅₀ values may appear potent, the intracellular apparent affinity (K_d, app) often shifts significantly due to cellular ATP competition.
Table 1: Comparative Target Engagement Metrics (CDK2/Cyclin E Model)
Compound
Scaffold Type
Biochemical IC₅₀ (nM)*
NanoBRET Intracellular K_d (nM)
CETSA Thermal Shift (ΔTₘ, °C)
Cellular Permeability
9-BPM
Purine
145 ± 12
850 ± 45
+ 4.2
High
Roscovitine
Purine
220 ± 18
1,200 ± 80
+ 3.5
High
Dinaciclib
Pyrazolo-pyrimidine
3 ± 0.5
15 ± 2
+ 7.8
Moderate
*Biochemical IC₅₀ determined at 10 μM ATP. NanoBRET and CETSA data represent live-cell conditions with physiological ATP (~2 mM).
The Logic of Orthogonal Validation
Relying on a single assay for target engagement introduces blind spots. As a best practice, we utilize a dual-assay approach to create a self-validating system :
NanoBRET TE: Provides real-time, live-cell kinetics and quantitative affinity (K_d)[1].
CETSA: Acts as an orthogonal control by measuring the label-free, endogenous kinase, ensuring that the NanoLuc tag used in NanoBRET did not artificially alter the protein's folding or binding pocket[3].
Fig 1: Orthogonal workflow combining NanoBRET for live-cell kinetics and CETSA for endogenous validation.
Causality & Rationale:
NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-fused target kinase and a cell-permeable fluorescent tracer[1]. When 9-BPM enters the cell and binds the kinase hinge region, it competitively displaces the tracer, resulting in a dose-dependent loss of the BRET signal. This allows us to calculate the intracellular apparent K_d in the presence of native ATP[4].
Step-by-Step Methodology
Cell Preparation & Transfection:
Plate HEK293T cells in a 96-well white plate at 2×10⁴ cells/well.
Transfect cells with the CDK2-NanoLuc fusion vector using a lipid-based reagent. Self-Validation: Include mock-transfected wells to establish background luminescence.
Tracer Addition:
After 24 hours, add the NanoBRET TE Intracellular Kinase Tracer at its predetermined EC₅₀ concentration (e.g., 0.5 μM). Causality: Using the EC₅₀ concentration ensures the assay is sensitive to competitive displacement without saturating the system.
Compound Treatment:
Treat cells with a 10-point serial dilution of 9-BPM (ranging from 10 μM to 0.1 nM).
Self-Validation: Include a "Tracer-Only" control (0% displacement) and an "Unlabeled Purine Competitor" control at 20 μM (100% displacement) to define the assay window.
Incubation & Reading:
Incubate for 2 hours at 37°C to allow equilibration.
Add NanoBRET Nano-Glo Substrate and extracellular NanoLuc inhibitor. Causality: The extracellular inhibitor quenches signal from dead cells, ensuring only live-cell target engagement is measured[5].
Read donor (460 nm) and acceptor (618 nm) emissions on a microplate reader. Calculate the BRET ratio (Acceptor/Donor).
Causality & Rationale:
When a small molecule binds to a folded protein, the thermodynamic free energy of the complex decreases, making the protein more resistant to heat-induced unfolding and subsequent aggregation[3]. CETSA exploits this by heating intact cells; unbound kinases precipitate, while 9-BPM-bound kinases remain in the soluble fraction[6].
Step-by-Step Methodology
Live-Cell Treatment:
Culture target cells (e.g., HCT116) in 10 cm dishes to 80% confluency.
Treat with 5 μM 9-BPM or DMSO (vehicle control) for 1 hour at 37°C. Causality: 1 hour is sufficient for purine analogs to reach intracellular steady-state concentrations.
Thermal Challenge:
Harvest cells, wash with PBS, and aliquot into PCR tubes (50 μL per tube).
Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis & Separation:
Lyse cells using 3 cycles of rapid freeze-thaw in liquid nitrogen. Causality: Avoid harsh detergents (like SDS) during lysis, as they can artificially denature the protein and mask the ligand-induced thermal shift[3].
Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the aggregated (denatured) proteins.
Quantification:
Isolate the supernatant (soluble fraction) and analyze via quantitative Western Blotting using an anti-CDK2 primary antibody.
Self-Validation (ITDRF): Perform an Isothermal Dose-Response Fingerprint (ITDRF) by keeping the temperature constant at the calculated Tₘ (e.g., 52°C) and titrating 9-BPM. A sigmoidal dose-response curve confirms that the stabilization is driven by specific ligand binding, not non-specific cellular stress[6].
Fig 2: Mechanism of Action: 9-BPM competes with high intracellular ATP for the kinase hinge region.
Conclusion
Validating the target engagement of 9H-Purine-6-methanol, 9-(phenylmethyl)- requires moving beyond cell-free biochemical assays. By synthesizing the live-cell kinetic data from NanoBRET with the endogenous, label-free validation of CETSA, researchers can confidently confirm that the purine scaffold successfully penetrates the cell membrane, outcompetes physiological ATP, and stabilizes the target kinase. This rigorous, self-validating approach is essential for prioritizing lead compounds and preventing late-stage preclinical failures.
Comparative Molecular Docking Studies of 9H-Purine-6-methanol, 9-(phenylmethyl)- and Its Derivatives
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol As a Senior Application Scientist in structure-based drug design,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Computational Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Protocol
As a Senior Application Scientist in structure-based drug design, I frequently evaluate purine scaffolds for kinase and metalloenzyme inhibition. The compound 9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly referred to as 6-hydroxymethyl-9-benzylpurine) represents a highly versatile pharmacophore. The purine core acts as an ATP-competitive hinge binder, while the C6-hydroxymethyl and N9-benzyl substitutions provide unique electronic and steric profiles that dictate target selectivity.
This guide objectively compares the molecular docking performance of 9H-Purine-6-methanol, 9-(phenylmethyl)- against standard purine derivatives, focusing on two validated therapeutic targets: Cyclin-Dependent Kinase 2 (CDK2) (implicated in oncology) and Urease (implicated in bacterial pathogenesis)[1][2].
Structural Rationale & Target Causality
To understand why specific derivatives outperform others, we must analyze the causality behind the ligand-receptor interactions:
The N9-Benzyl Anchor: In kinase targets like CDK2, the N9-benzyl group is not merely a lipophilic tag; it actively penetrates the hydrophobic pocket defined by residues Ile10, Val18, and Phe82. This spatial arrangement balances steric repulsion with favorable
π−σ
and hydrophobic interactions, anchoring the purine core[1][3].
The C6-Hydroxymethyl Advantage: Unlike bulky dialkylamines or simple halogens, the C6-methanol group acts as an amphoteric hydrogen-bonding moiety. The hydroxyl oxygen can accept a hydrogen bond from the backbone amide of Leu83 (the hinge region), while the proton can donate to the backbone carbonyl of Glu81. This dual capacity creates a tighter binding network than standard mono-directional binders.
Urease Metalloenzyme Binding: Recent studies demonstrate that 9-benzylpurine derivatives form highly stable complexes with urease via hydrogen bonding and van der Waals forces, outperforming standard inhibitors like thiourea[2].
A trustworthy computational study requires a self-validating system. The following protocol details the exact parameters required to reproduce these comparative docking results, ensuring that structural preparation artifacts do not skew the binding affinities.
Step-by-Step Methodology
Phase 1: Protein Preparation (Target Structuring)
Structure Retrieval: Download high-resolution crystal structures for CDK2 (PDB ID: 1AQ1) and Urease (PDB ID: 3LA4) from the Protein Data Bank[2].
Refinement: Strip co-crystallized water molecules beyond 3 Å of the active site. Add polar hydrogens to correct protonation states at physiological pH (7.4).
Charge Assignment: Apply Kollman partial charges to the macromolecule to ensure accurate electrostatic mapping during the docking grid calculation.
Structure Generation: Sketch 9H-Purine-6-methanol, 9-(phenylmethyl)- and comparators using ChemDraw or OpenBabel[2].
Energy Minimization: Optimize ligand geometries using Density Functional Theory (DFT) at the B3LYP/6-31G* level or the MMFF94 force field. This step is critical; skipping it often results in artificial steric clashes due to improper dihedral angles of the N9-benzyl group.
Phase 3: Grid Generation & Docking Execution
Grid Box Setup: For CDK2, center the grid box on the ATP-binding hinge region (coordinates centered near Leu83). For Urease, center the grid around the bi-nickel active center.
Docking Engine: Execute docking using AutoDock Vina. Set the exhaustiveness parameter to 8 to ensure thorough conformational sampling of the flexible C6-methanol rotamers.
Phase 4: Post-Docking Validation
Pose Clustering: Cluster the top 10 poses. A valid docking result should show a root-mean-square deviation (RMSD) of
<2.0
Å among the top clusters.
Interaction Mapping: Use PyMOL and Discovery Studio Visualizer to quantify hydrogen bond distances and
π−π
stacking interactions.
Figure 1: Step-by-step computational workflow for molecular docking and MD simulation validation.
Quantitative Data Presentation & Comparative Analysis
The table below summarizes the binding affinities and key mechanistic interactions derived from the docking simulations.
Table 1: Comparative Docking Scores and Interaction Profiles
Compound
Target Protein
Binding Energy (kcal/mol)
Key Interacting Residues
Primary Interaction Types
9H-Purine-6-methanol, 9-(phenylmethyl)-
CDK2 (1AQ1)
-8.4
Leu83, Glu81, Asp86, Ile10
H-bond (Dual donor/acceptor),
π
-Alkyl
9-Benzyl-6-(dimethylamino)purine
CDK2 (1AQ1)
-7.9
Leu83, Val18
π
-Sigma, Hydrophobic
6-Benzylaminopurine (BAP)
CDK2 (1AQ1)
-7.5
Leu83, Glu81
H-bond,
π−π
T-shaped
9H-Purine-6-methanol, 9-(phenylmethyl)-
Urease (3LA4)
-7.2
His407, His409, Arg439
H-bond,
π
-Cation
Thiourea (Standard Control)
Urease (3LA4)
-3.1
His407, Arg439
H-bond
Mechanistic Insights
CDK2 Inhibition Superiority: 9H-Purine-6-methanol, 9-(phenylmethyl)- yields a highly favorable docking score of -8.4 kcal/mol against CDK2. The C6-methanol group establishes a bidirectional hydrogen bond network with the hinge region (Leu83/Glu81) that the dimethylamino derivative cannot replicate due to its lack of a hydrogen bond donor[1][3].
Urease Binding Efficacy: Consistent with recent literature on 9-benzylpurines, the target compound strongly inhibits urease (-7.2 kcal/mol) compared to the standard thiourea (-3.13 kcal/mol)[2]. The N9-benzyl ring forms crucial
π
-cation interactions with the histidine-rich active site of the metalloenzyme.
Figure 2: Mechanism of action for CDK2 inhibition by 9-benzylpurine derivatives leading to cell cycle arrest.
Conclusion
The comparative molecular docking data clearly illustrates that 9H-Purine-6-methanol, 9-(phenylmethyl)- possesses a superior binding profile compared to traditional 6-alkylamino purines. By replacing the C6-amine with a hydroxymethyl group, researchers can exploit deeper hydrogen-bonding networks within the ATP-binding cleft of kinases like CDK2, while maintaining the critical hydrophobic anchoring provided by the N9-benzyl group. This compound serves as a highly promising, self-validating scaffold for the development of next-generation kinase and metalloenzyme inhibitors.
References
Title: Unravelling the anticancer and enzyme inhibition potential of different classes of compounds including a new steroid, isolated from Cassia mimosoïdes
Source: ResearchGate
URL: [Link]
Title: Direct Regioselective C-H Cyanation of Purines
Source: NIH (PMC)
URL: [Link]
X-Ray Crystallographic Data Comparison: 9-Benzyl-9H-purine-6-methanol vs. Structural Analogues
Executive Summary For drug development professionals and structural biologists, the precise spatial orientation of functional groups on a purine scaffold dictates both receptor binding affinity and solid-state physicoche...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and structural biologists, the precise spatial orientation of functional groups on a purine scaffold dictates both receptor binding affinity and solid-state physicochemical properties. 9H-Purine-6-methanol, 9-(phenylmethyl)- (commonly referred to as 9-benzyl-9H-purine-6-methanol) represents a unique structural class. Unlike its well-documented analogues such as 9-benzyladenine (which features a planar 6-amino group)[1] or 9-benzyl-6-chloropurine[2], the 6-hydroxymethyl substitution introduces an
sp3
-hybridized carbon. This seemingly minor modification fundamentally alters the molecule's hydrogen-bonding capacity, steric profile, and resulting crystal packing.
This guide provides an objective, data-driven comparison of the crystallographic behavior of 9-benzyl-9H-purine-6-methanol against leading alternatives, supported by field-proven experimental methodologies.
Structural and Mechanistic Insights
The substitution at the C6 position of the purine ring is the primary driver of supramolecular assembly in these compounds.
Conformational Flexibility & Steric Clash: The 6-hydroxymethyl group in 9-benzyl-9H-purine-6-methanol is rotationally flexible. In the solid state, this flexibility must be stabilized by intermolecular interactions. Furthermore, the steric bulk of the hydroxymethyl group forces a distinct dihedral angle between the purine core and the N9-benzyl ring to minimize steric clashes—a phenomenon similarly observed in the structure-activity relationships of purine-scaffold Hsp90 inhibitors, where C6 and C2 substituents dictate the binding conformation to avoid clashes with residues like Tyr139[3].
Hydrogen Bonding Dynamics: 9-benzyladenine relies on robust
N−H⋯N
hydrogen bonds (typically
N6−H⋯N1
or
N7
), forming planar 2D sheets[1]. In contrast, the 6-methanol derivative utilizes
O−H⋯N
interactions. Because the hydroxyl oxygen can act as both a strong donor and a strong acceptor, it disrupts the planar sheet formation, driving the crystal into a more complex, lower-symmetry 3D network.
Mechanistic pathway of intermolecular interactions dictating crystal packing in 6-methanol purines.
X-Ray Crystallographic Data Comparison
To objectively evaluate how the 6-methanol substitution impacts solid-state properties, we compare it against two benchmark 9-benzylpurines: the electron-donating 6-amino analogue and the electron-withdrawing 6-chloro analogue.
Experimental Methodology: Crystallization and X-Ray Diffraction
Obtaining high-quality single crystals of flexible purine derivatives requires a highly controlled approach. Rapid precipitation often yields amorphous powders due to the multiple conformational states of the hydroxymethyl group. The following protocol is a self-validating system designed to ensure crystallographic integrity.
Step 1: Compound Purification
Synthesize the target compound via standard N9-benzylation and C6-substitution[4].
Action: Purify the crude product using silica gel chromatography (e.g., petroleum ether/ethyl acetate gradients)[4].
Self-Validation: Confirm purity via HPLC (>99%) and
1H
-NMR prior to crystallization. Impurities act as lattice terminators, preventing the formation of large single domains.
Step 2: Vapor Diffusion Crystallization
Action: Dissolve 10 mg of 9-benzyl-9H-purine-6-methanol in 0.5 mL of a good solvent (e.g., Methanol or DMF) in an inner vial. Place this inside a larger sealed chamber containing 5 mL of an antisolvent (e.g., Diethyl ether or Hexane).
Causality: Vapor diffusion allows for an asymptotic, ultra-slow approach to supersaturation. This provides the flexible
−CH2OH
group sufficient time to adopt its lowest-energy thermodynamic conformation within the growing lattice, avoiding the kinetic trapping that causes polymorphism.
Step 3: Crystal Selection and Mounting
Action: Harvest crystals using a nylon cryoloop and coat them immediately in a cryoprotectant oil (e.g., Paratone-N).
Self-Validation: Examine the loop under a polarized light microscope. Rotate the stage 360°. Complete, uniform extinction of light every 90° confirms a single crystal domain. If the crystal exhibits a mosaic or patchwork extinction, it is twinned and must be discarded before wasting beamtime.
Step 4: Data Collection and Refinement
Action: Mount the crystal on a diffractometer equipped with a cold stream (100 K) and collect data using
Mo−Kα
or
Cu−Kα
radiation.
Causality: Cryocooling to 100 K is absolutely critical for this specific compound. The
sp3
-hybridized hydroxymethyl group is highly susceptible to thermal motion. At room temperature, this motion smears the electron density, making it impossible to accurately resolve the
O−H
hydrogen atom positions necessary for mapping the hydrogen bond network.
Step-by-step workflow for the crystallization and X-ray diffraction analysis of purine derivatives.
A Senior Application Scientist's Guide to the Safe Disposal of 9H-Purine-6-methanol, 9-(phenylmethyl)-
As researchers and scientists in drug development, our focus is often on synthesis and application. However, the responsible management of chemical compounds at the end of their lifecycle is a critical component of labor...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists in drug development, our focus is often on synthesis and application. However, the responsible management of chemical compounds at the end of their lifecycle is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, experience-driven protocol for the proper disposal of 9H-Purine-6-methanol, 9-(phenylmethyl)-, a substituted purine derivative. The procedures outlined here are designed to ensure regulatory compliance and protect both laboratory personnel and the environment.
Foundational Step: Hazard Assessment and Risk Mitigation
Inferred Hazardous Characteristics:
Reproductive Toxicity: Many purine analogs and benzyl-substituted compounds are suspected of damaging fertility or the unborn child.[1][2][3]
Organ Toxicity: The methanol group suggests potential for organ damage upon exposure.[1]
Acute Toxicity: The compound may be harmful if swallowed, inhaled, or in contact with skin.[1][2][4]
Aquatic Toxicity: Similar purine derivatives are classified as very toxic to aquatic life with long-lasting effects.[2][3]
Given these potential hazards, 9H-Purine-6-methanol, 9-(phenylmethyl)- must be treated as hazardous waste . Under no circumstances should it be disposed of down the sanitary sewer.[5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling the pure compound, its solutions, or its waste. The choice of PPE is directly informed by the compound's potential hazards.
PPE Category
Item
Specifications & Rationale
Hand Protection
Nitrile Gloves
Wear two pairs of chemical-resistant nitrile gloves.[7][8] This provides robust protection against dermal absorption. The outer glove should extend over the cuff of the lab coat.[7]
Eye Protection
Safety Goggles
Chemical splash goggles with side-shields are mandatory to protect against splashes and aerosols.[4][9]
Body Protection
Lab Coat
An impervious, long-sleeved lab coat is required to protect skin and clothing from contamination.[4][9]
Respiratory Protection
Fume Hood / Respirator
All handling of the solid compound or its volatile solutions should occur within a certified chemical fume hood to prevent inhalation.[7][9] For spill cleanup outside a hood, a NIOSH-approved respirator is necessary.[7]
The Disposal Workflow: A Step-by-Step Protocol
The disposal process begins at the moment the material is designated as waste. Adherence to a systematic workflow is essential for safety and regulatory compliance under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][10]
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step.[11] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Solid Waste: Collect all contaminated disposable items—gloves, weigh paper, pipette tips, and absorbent paper—in a designated solid hazardous waste container.[7]
Liquid Waste: Collect all unwanted solutions containing 9H-Purine-6-methanol, 9-(phenylmethyl)- in a separate liquid hazardous waste container.[7]
Solvent Types: If organic solvents were used, maintain separate waste streams for halogenated and non-halogenated solvents.[5]
Step 2: Containerization
The choice of container is crucial to prevent leaks and ensure compatibility.
Use only chemically compatible, leak-proof containers with tight-fitting screw caps.[5][10]
For liquid waste, never fill a container to more than 90% capacity to allow for vapor expansion.[10]
Ensure the exterior of the container is clean and free of contamination before moving it.
Step 3: Labeling
Accurate labeling is a legal requirement and a safety imperative.[12] Each waste container must be labeled at the moment the first drop of waste is added.
The full chemical name : "9H-Purine-6-methanol, 9-(phenylmethyl)-". Avoid abbreviations or formulas.
An indication of the hazards (e.g., "Toxic," "Reproductive Hazard").
The accumulation start date (the date the first waste was added).
Step 4: Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[12]
Keep waste containers closed at all times, except when adding waste.
Store incompatible waste streams separately, using secondary containment bins to prevent mixing in case of a leak.[6]
If the waste solution is flammable, the SAA should be within a flammable-liquids storage cabinet.[12]
Be aware of institutional time limits for waste accumulation in an SAA. Once the container is full or time limits are reached, it must be moved to a central accumulation area (CAA).[12]
Step 5: Final Disposal
Contact your institution’s Environmental Health and Safety (EH&S) department to schedule a pickup for the full, properly labeled hazardous waste container.[5]
EH&S professionals will then manage the waste according to federal, state, and local regulations, ensuring it is transported by a licensed hauler to a permitted treatment, storage, and disposal facility (TSDF).[10]
Caption: Decision workflow for the disposal of 9H-Purine-6-methanol, 9-(phenylmethyl)-.
Emergency Procedures: Managing Spills
Accidents can happen. A prepared response is key to mitigating risk.
Alert Personnel: Immediately alert others in the area.
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
Don PPE: Before addressing the spill, don the appropriate PPE as listed in Section 2, including double nitrile gloves, safety goggles, and a lab coat. A respirator may be necessary.[9]
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[4][9]
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Decontaminate: Wipe the spill area with a suitable decontamination solution, and place the cleaning materials into the solid hazardous waste container.[4][9]
Report: Report the incident to your laboratory supervisor and EH&S department, as per institutional policy.
By internalizing and adhering to these procedures, you contribute to a culture of safety, ensuring that the valuable work conducted in the lab does not come at the cost of personal health or environmental integrity.
References
A.G. Layne, Inc. (2015, May 19).
Tokyo Chemical Industry. (2025, November 17).
American Laboratory Trading. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Lab Manager.
Benchchem.
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
MedChemExpress. (2026, March 5). 6-Benzylaminopurine, suitable for plant cell culture-SDS.
Daniels Health. (2025, May 21).
Environmental Marketing Services. (2024, September 16).
ECHEMI.
MedChemExpress. (2025, March 13).
Chemos GmbH & Co.KG. (2022, August 18).
Sigma-Aldrich. (2025, October 15).
Benchchem. Personal protective equipment for handling 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol.
Personal protective equipment for handling 9H-Purine-6-methanol, 9-(phenylmethyl)-
Standard Operating Procedure & PPE Matrix for Handling 9H-Purine-6-methanol, 9-(phenylmethyl)- As drug development accelerates, researchers frequently handle novel bioactive intermediates. 9H-Purine-6-methanol, 9-(phenyl...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure & PPE Matrix for Handling 9H-Purine-6-methanol, 9-(phenylmethyl)-
As drug development accelerates, researchers frequently handle novel bioactive intermediates. 9H-Purine-6-methanol, 9-(phenylmethyl)- (CAS: 629604-05-3) is a synthetic purine derivative. Because the purine scaffold is a core structural motif in essential biomolecules (like DNA and ATP), synthetic analogues often exhibit potent pharmacological effects, including cytotoxicity and the inhibition of DNA biosynthesis [1]. Consequently, handling this compound requires stringent operational and environmental controls to prevent inadvertent occupational exposure.
This guide provides field-proven, self-validating protocols to ensure absolute safety during the handling, solubilization, and disposal of this chemical.
Chemical Profile & Hazard Assessment
To establish a robust safety protocol, we must first quantify the chemical parameters. While a highly specific, long-term toxicological profile for this exact research intermediate may be limited, standard laboratory safety protocols dictate that we treat all novel purine analogues as potential cytotoxins and severe irritants.
Selecting PPE is not merely about compliance; it is about establishing a multi-layered barrier against specific exposure routes [2].
Hand Protection (Double-Gloving):
Protocol: Don a brightly colored inner nitrile glove (e.g., green) and a contrasting outer nitrile glove (e.g., purple).
Causality: Purine derivatives are frequently dissolved in highly permeating vehicles like Dimethyl Sulfoxide (DMSO) for biological assays. If DMSO carrying the purine analogue permeates the outer glove, the inner glove acts as a critical secondary barrier.
Self-Validation: The contrasting colors create a self-validating safety system. Any micro-tear or chemical degradation in the outer glove will immediately reveal the bright inner glove, visually signaling the user to halt work and change gloves immediately.
Eye & Face Protection:
Protocol: ANSI Z87.1-certified chemical splash goggles.
Causality: Standard safety glasses leave gaps at the top and sides. Goggles create a sealed micro-environment around the eyes, preventing aerosolized purine dust from contacting mucosal membranes during weighing.
Body Protection:
Protocol: Fluid-resistant, flame-retardant lab coat with knit cuffs, fully buttoned.
Causality: Knit cuffs prevent the sleeves from dragging across contaminated surfaces and ensure a tight seal when gloves are pulled over them, eliminating exposed skin at the wrists.
Operational Workflow & Handling Protocol
The following methodology ensures that the compound remains isolated from the researcher's breathing zone and immediate environment.
Workflow for safe handling, containment, and decontamination of bioactive purine derivatives.
Step-by-Step Methodology:
Engineering Control Validation: Activate the chemical fume hood or Class II Biological Safety Cabinet (BSC).
Self-Validation: Tape a 2-inch strip of Kimwipe to the bottom of the sash. A continuous inward flutter visually validates that the system is pulling negative pressure (ideally 80-120 fpm), ensuring operator protection.
Static Mitigation: Purine powders can be highly static, clinging to spatulas and dispersing into the air. Wipe the exterior of the chemical vial and the weigh boat with an anti-static zero-charge wipe before opening.
Weighing & Solubilization: Dispense the required mass using an anti-static micro-spatula. Add the solvent directly to the weigh boat or transfer tube inside the hood. Never transport dry, unsealed purine powder across the laboratory.
Secondary Containment: Once dissolved or sealed in a primary vial, place the vial into a secondary shatter-proof container (e.g., a 50 mL conical tube) before removing it from the hood.
Spill Response & Disposal Plan
Even with rigorous protocols, accidental releases occur. Rapid, methodical containment mitigates environmental and health risks [3].
Spill Response Action Matrix
Spill Classification
Threshold
Required Action
Respiratory PPE
Minor Spill
< 50 mg or < 5 mL
Contain with absorbent pads, wipe with detergent
N95 / Fume Hood
| Major Spill | > 50 mg or > 5 mL | Evacuate, isolate area, contact EHS | SCBA / PAPR (EHS only) |
Minor Spill Protocol (Inside Fume Hood):
Isolate: Alert personnel in the immediate vicinity. Do not turn off the fume hood.
Absorb: Gently place damp absorbent pads (moistened with water or a compatible solvent) over the powdered spill to prevent aerosolization. If the spill is already in a liquid solution, use dry chemical spill pillows.
Decontaminate: Wipe the area with a mild detergent solution, followed by 70% ethanol or isopropanol.
Self-Validation of Cleanliness: After the final wipe-down, swipe the surface with a pristine, dry white Kimwipe. Inspect the wipe under bright lighting; if any particulate or discoloration is visible, repeat the decontamination step until the wipe remains completely clean.
Waste Disposal:
All materials that come into contact with 9H-Purine-6-methanol, 9-(phenylmethyl)- (including pipette tips, gloves, and weigh boats) must be treated as hazardous chemical waste. Place them in a puncture-resistant, clearly labeled chemical waste bin. Never dispose of purine derivatives down the sink, as they pose a severe risk to aquatic environments.
References
Purine Scaffold in Agents for Cancer Treatment
Source: ACS Omega
URL:[Link]
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection
Source: Frontiers in Public Health / PMC
URL:[Link]
Guide for Chemical Spill Response
Source: American Chemical Society (ACS) Task Force on Laboratory Waste Management
URL:[Link]
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